Myristoyl Coenzyme A (hydrate)
Description
BenchChem offers high-quality Myristoyl Coenzyme A (hydrate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Myristoyl Coenzyme A (hydrate) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C35H64N7O18P3S |
|---|---|
Molecular Weight |
995.9 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tetradecanethioate;hydrate |
InChI |
InChI=1S/C35H62N7O17P3S.H2O/c1-4-5-6-7-8-9-10-11-12-13-14-15-26(44)63-19-18-37-25(43)16-17-38-33(47)30(46)35(2,3)21-56-62(53,54)59-61(51,52)55-20-24-29(58-60(48,49)50)28(45)34(57-24)42-23-41-27-31(36)39-22-40-32(27)42;/h22-24,28-30,34,45-46H,4-21H2,1-3H3,(H,37,43)(H,38,47)(H,51,52)(H,53,54)(H2,36,39,40)(H2,48,49,50);1H2/t24-,28-,29-,30+,34-;/m1./s1 |
InChI Key |
YLDPGEHCCNTXHN-NXHBBHECSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.O |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.O |
Origin of Product |
United States |
Foundational & Exploratory
Technical Deep Dive: The Role of Myristoyl-CoA in Protein N-Myristoylation Pathways
Executive Summary
Myristoyl-CoA (Myr-CoA) is not merely a metabolic intermediate; it is the obligate donor substrate for N-myristoyltransferase (NMT), a key enzyme governing the lipidation of approximately 0.5–3% of the eukaryotic proteome. This co-translational or post-translational modification involves the irreversible attachment of a 14-carbon saturated fatty acid (myristate) to the N-terminal glycine of target proteins.[1][2]
For researchers and drug developers, understanding the Myr-CoA axis is critical because it functions as a "molecular switch," regulating membrane targeting, protein stability, and signal transduction. Dysregulation of this pathway is implicated in oncogenesis (e.g., Src signaling), viral replication (e.g., HIV-1 Gag assembly), and fungal pathogenicity, making the NMT-Myr-CoA interface a high-value therapeutic target.
Biochemical Mechanism: The Ordered Bi Bi Reaction
The NMT reaction does not proceed via a random collision of substrates. It follows a strictly Ordered Bi Bi mechanism , a kinetic sequence that ensures high fidelity and prevents the futile hydrolysis of the high-energy thioester bond in Myr-CoA.
The Catalytic Cycle
-
Apo-Enzyme Priming: The reaction initiates with the binding of Myristoyl-CoA to the apo-NMT enzyme. This is the rate-limiting step for complex formation.
-
Conformational Gating: Binding of Myr-CoA induces a structural rearrangement in NMT, specifically opening the peptide-binding pocket. Without Myr-CoA, the peptide substrate cannot bind.
-
Peptide Binding: The target protein (containing an N-terminal Glycine) binds to the binary NMT-Myr-CoA complex.
-
Catalysis: The amine of the N-terminal glycine performs a nucleophilic attack on the thioester carbonyl of Myr-CoA. This results in the formation of a peptide-lipid amide bond and the release of Coenzyme A (CoA).
-
Product Release: CoA is released first, followed by the myristoylated protein product.
Figure 1: The Ordered Bi Bi mechanism of N-myristoyltransferase. Myr-CoA binding is the prerequisite event that structures the enzyme for peptide acceptance.
Substrate Specificity: The "Bend" at C5
A critical question in NMT biochemistry is how the enzyme distinguishes Myristoyl-CoA (C14) from the far more abundant Palmitoyl-CoA (C16).[3][4]
-
Binding Affinity (
): NMT exhibits a for Myr-CoA in the nanomolar range (~15 nM), whereas non-cognate substrates like Acetyl-CoA bind with significantly lower affinity (~10 µM).[5] -
Geometric Selection: The NMT binding pocket requires the fatty acyl chain to adopt a specific bent conformation around the C5-C6 bond. Palmitoyl-CoA, being two carbons longer, cannot accommodate this bend without steric clash, effectively excluding it from the active site despite similar chemical properties.
Physiological Pathways: The "Myristoyl Switch"
Myristoylation is not a static anchor; it is a dynamic regulatory mechanism. The hydrophobicity provided by the myristoyl group is often insufficient to permanently tether a protein to the membrane. Instead, it functions via a "Myristoyl Switch" mechanism, often coupled with a second signal (e.g., electrostatic interaction or a second lipidation event like palmitoylation).
Src Family Kinases (SFKs)
For Src kinase, myristoylation is the "ticket" to the plasma membrane, but the "seat" is secured by basic residues interacting with acidic phospholipids.
-
Mechanism: Newly synthesized Src is myristoylated.[2][6][7] It transiently associates with the membrane.
-
Activation: Phosphorylation or ligand binding can induce a conformational change that exposes the myristoyl group (flipping it out of a hydrophobic pocket), locking the kinase to the membrane where it phosphorylates downstream targets like FAK or EGFR.
Figure 2: The Src Kinase activation pathway relies on myristoylation for initial membrane recruitment, a critical step often upregulated in metastatic cancers.
Quantitative Data: Kinetic Parameters
The following table summarizes the kinetic parameters of Human and Murine NMT isoforms. Note the high affinity (low
| Enzyme Isoform | Substrate | Biological Context | |
| Human NMT1 | Myristoyl-CoA | 8.24 | Ubiquitous; essential for embryogenesis. |
| Human NMT2 | Myristoyl-CoA | 7.24 | Distinct peptide specificity; implicated in apoptosis. |
| Murine NMT1 | Myristoyl-CoA | 14.0 | Comparable to human ortholog. |
| Murine NMT2 | Myristoyl-CoA | 9.0 | Higher affinity than NMT1 in murine models. |
| Human NMT1 | HIV-1 Gag Peptide | High | Requires high concentration for effective assembly. |
| Human NMT2 | HIV-1 Nef Peptide | Low | 5-fold higher catalytic efficiency than NMT1 for Nef.[8] |
Data synthesized from kinetic profiling studies (See References [1][2]).
Experimental Methodology: Metabolic Labeling via Click Chemistry
To study N-myristoylation in a drug development context (e.g., validating target engagement of NMT inhibitors), Bioorthogonal "Click" Chemistry is the gold standard. It replaces radioactive [³H]-myristate with an alkyne-tagged analog (e.g., YnMyr or 12-ADA).
Protocol: In Situ Detection of Myristoylated Proteins
Objective: Visualize or enrich the myristoylated proteome in cultured cells.
-
Cell Culture & Labeling:
-
Seed cells (e.g., HeLa, Jurkat) to 70% confluence.
-
Treat with NMT inhibitor (if testing) for 1-2 hours.
-
Add YnMyr (Alkynyl-Myristate) to media (Final conc: 20-50 µM).
-
Incubate for 4-16 hours (allows metabolic incorporation into nascent proteins).
-
-
Lysis & Solubilization:
-
Wash cells with PBS. Lyse in buffer containing 1% SDS (essential to denature proteins and expose the alkyne tag).
-
Note: Avoid boiling if using heat-sensitive downstream probes, but SDS is critical for the click reaction efficiency.
-
-
Click Reaction (CuAAC):
-
Prepare Click Cocktail:
-
Azide-Tag: Biotin-Azide (for enrichment) or TAMRA-Azide (for gel imaging) (10-100 µM).
-
Catalyst: CuSO₄ (1 mM).
-
Reducing Agent: TCEP (1 mM) or Sodium Ascorbate.
-
Ligand: TBTA (100 µM) to stabilize Cu(I).
-
-
Incubate lysate with cocktail for 1 hour at Room Temp in dark.
-
-
Downstream Analysis:
-
In-Gel Fluorescence: Run SDS-PAGE and scan for fluorescence.
-
Proteomics: Precipitate proteins (MeOH/Chloroform), redissolve, bind to Streptavidin beads, digest with Trypsin, and analyze via LC-MS/MS.
-
Figure 3: Workflow for detecting N-myristoylation using bioorthogonal chemistry. This method avoids radioactivity and allows for direct proteomic identification.[9]
Therapeutic Implications
Targeting the Myristoyl-CoA binding pocket is a validated strategy for:
-
Antifungals: Fungal NMTs (e.g., C. albicans) have distinct pocket geometries compared to human NMTs, allowing for selective inhibition.
-
Oncology: NMT inhibitors (e.g., PCLX-001 , IMP-366 ) are in clinical and preclinical development for lymphomas and solid tumors. They work by starving oncoproteins like Src and effector proteins in the B-cell receptor pathway of their essential lipid anchor, forcing them into the cytosol where they are degraded or inactive.
References
-
Kinetic characterization of human NMTs
-
NMT Isozyme Specificity
-
Source:
-
-
Click Chemistry Protocols
-
Source:
-
-
Mechanism of NMT
-
Source:
-
-
NMT Inhibitors in Cancer
Sources
- 1. Multifunctional protein labeling via enzymatic N-terminal tagging and elaboration by click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Myristoylation - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Protein Lipidation by Palmitoylation and Myristoylation in Cancer [frontiersin.org]
- 4. pnas.org [pnas.org]
- 5. Binding Affinity Determines Substrate Specificity and Enables Discovery of Substrates for N-Myristoyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The role of N-myristoyltransferase 1 in tumour development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Myristoyltransferase isozymes exhibit differential specificity for human immunodeficiency virus type 1 Gag and Nef - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. NMT1 and NMT2 are lysine myristoyltransferases regulating the ARF6 GTPase cycle - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Myristoyl Coenzyme A: Structure and Molecular Properties
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Myristoyl Coenzyme A (Myristoyl-CoA) is a critical intermediate in cellular metabolism, formed from the conjugation of myristic acid, a 14-carbon saturated fatty acid, and Coenzyme A. Its principal role is to serve as the myristoyl group donor in the vital post-translational modification process known as N-myristoylation. This modification, catalyzed by N-myristoyltransferase (NMT), is essential for the proper localization and function of a wide array of proteins involved in signal transduction, oncogenesis, and infectious disease pathways. Understanding the precise chemical structure and molecular weight of Myristoyl-CoA is fundamental for researchers designing NMT inhibitors, developing novel therapeutic agents, and investigating the intricacies of cellular signaling and lipid metabolism.
Introduction: The Central Role of Acyl-CoAs in Cellular Biochemistry
Acyl-Coenzyme A (acyl-CoA) thioesters are central players in intermediary metabolism, acting as activated forms of fatty acids. This activation, via a high-energy thioester bond, renders the acyl group readily transferable in various biochemical reactions, from energy production through β-oxidation to the synthesis of complex lipids.[1] Among the diverse pool of cellular acyl-CoAs, Myristoyl-CoA stands out due to its specific and crucial function as the primary substrate for N-myristoylation.[2]
N-myristoylation is the irreversible, covalent attachment of a myristoyl group to the N-terminal glycine residue of a target protein.[3][4] This lipid modification enhances protein hydrophobicity, facilitating membrane association and mediating protein-protein interactions that are critical for cellular processes.[3][5] Given that many proteins involved in signaling cascades—such as the Src family kinases and Gα subunits—require myristoylation for their function, Myristoyl-CoA is positioned at a key regulatory node.[6][7] Consequently, the enzyme that utilizes it, N-myristoyltransferase (NMT), has emerged as a significant target for the development of novel therapeutics in oncology and for treating infectious diseases.[8] A thorough understanding of the substrate's molecular characteristics is the cornerstone of such endeavors.
The Chemical Architecture of Myristoyl Coenzyme A
Myristoyl-CoA is a complex molecule resulting from the covalent linkage of three distinct chemical moieties: a myristoyl group, a pantothenic acid (Vitamin B5) derivative, and an adenosine triphosphate (ATP) derivative. The empirical formula for the free acid form of Myristoyl-CoA is C₃₅H₆₂N₇O₁₇P₃S .[2][9][10]
The structure can be deconstructed as follows:
-
Myristoyl Group: This is the acyl component, derived from myristic acid (n-tetradecanoic acid), a saturated fatty acid with a 14-carbon backbone.[3] This long, hydrophobic carbon chain is a defining feature that influences the behavior of proteins to which it is attached.[1]
-
Coenzyme A (CoA): The "carrier" portion of the molecule, CoA itself is a sophisticated structure comprising:
-
β-Mercaptoethylamine: This unit provides the terminal sulfhydryl (-SH) group that forms a high-energy thioester bond with the carboxyl group of myristic acid. This linkage is the site of activation and subsequent transfer.
-
Pantothenic Acid: A vitamin B5 derivative that serves as a linker within the CoA molecule.
-
3'-Phosphoadenosine 5'-Diphosphate (ADP): An adenosine nucleotide with an additional phosphate group at the 3' position of the ribose sugar. This part of the molecule provides a recognition handle for enzymes.
-
The complete structure is formed when the carboxyl group of myristic acid links to the thiol group of Coenzyme A, creating the S-tetradecanoate thioester of Coenzyme A.
The logical relationship between these components can be visualized as a workflow from precursor fatty acid to the final active molecule.
Caption: Logical breakdown of Myristoyl-CoA's chemical structure.
For unambiguous identification in research and databases, a standardized set of identifiers is used. These are summarized in the table below.
| Identifier | Value | Source |
| IUPAC Name | S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tetradecanethioate | [9] |
| Molecular Formula | C₃₅H₆₂N₇O₁₇P₃S | [2][9][10] |
| InChI Key | DUAFKXOFBZQTQE-UHFFFAOYSA-N | [9] |
| Canonical SMILES | CCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | [9] |
| Synonyms | Myristoyl-CoA, Tetradecanoyl-CoA, n-Tetradecanoyl Coenzyme A | [11] |
Physicochemical Properties: Molecular Weight and Solubility
The molecular weight of Myristoyl-CoA is a critical parameter for a range of experimental procedures, including quantitative mass spectrometry, preparation of standard solutions, and enzymatic assays. It is important to note that the molecular weight varies depending on whether the molecule is in its free acid form or a salt form, which is common for commercially available reagents.
| Form | Molecular Weight ( g/mol ) | Source |
| Free Acid | 977.89 | [2][10][12] |
| Sodium Salt (Na⁺) | 1000.88 | [13] |
| Lithium Salt (xLi⁺) | 977.89 (free acid basis) | [12] |
| Imidazole Salt | 1182.1 | [11] |
The disparity in reported salt molecular weights can be attributed to different salt forms (e.g., tetralithium vs. monosodium) and the inclusion of solvent molecules.
Myristoyl-CoA is typically supplied as a white or off-white lyophilized powder.[2] As a charged molecule with a large polar head group (the Coenzyme A portion), it is soluble in water. A reported solubility is 10 mg/mL in water.[11] However, due to the long hydrophobic myristoyl chain, it can exhibit amphipathic properties and may form micelles at higher concentrations. For experimental use, it is advisable to prepare fresh solutions and utilize sonication to ensure complete dissolution.
Biological Significance and Applications
The primary and most studied role of Myristoyl-CoA is as the essential substrate for N-myristoyltransferase (NMT).[14][15] NMT catalyzes the transfer of the myristoyl group from Myristoyl-CoA to the N-terminal glycine of nascent or processed proteins.[2][8]
Key Biological Roles:
-
Protein Targeting: Myristoylation acts as a hydrophobic anchor, promoting the localization of signaling proteins to cellular membranes, which is often a prerequisite for their activity.[5]
-
Signal Transduction: A vast number of proteins involved in cellular signaling pathways are myristoylated, making the availability of Myristoyl-CoA a key factor in regulating these cascades.[3]
-
Protein Stability: The myristoyl group can become an integral part of the protein's structure, stabilizing its conformation.[5]
-
Lipid Metabolism: Beyond its role in protein modification, Myristoyl-CoA is an intermediate in fatty acid metabolism and can be directed towards pathways for energy generation or the synthesis of other complex lipids like phosphatidylinositol.[1][11]
This central role makes Myristoyl-CoA and the NMT enzyme critical points of investigation for drug development, particularly in targeting diseases where signaling pathways are dysregulated, such as in various cancers and viral infections.[3][6]
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 1126, Myristoyl coenzyme A. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 65113, Myristoyl-coenzyme A. [Link]
-
NMT1 (N-myristoyltransferase 1). Atlas of Genetics and Cytogenetics in Oncology and Haematology. [Link]
-
Wikipedia. Myristoylation. [Link]
-
Coenza. Myristoyl Coenzyme A, Free acid. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 118855984, Myristoyl coenzyme A C14:0 lithium salt. [Link]
-
Bhatnagar, R. S., Fütterer, K., Waksman, G., & Gordon, J. I. (1999). Structure of N-myristoyltransferase with bound myristoylCoA and peptide substrate analogs. The Journal of biological chemistry, 274(21), 14873–14883. [Link]
-
Bultsma, Y., & Lennon, A. (2010). Characterization of Type I and Type II myristoyl-CoA:protein N-myristoyltransferases with the Acyl-CoAs found on heterogeneously acylated retinal proteins. Investigative ophthalmology & visual science, 51(11), 5531–5538. [Link]
-
Fütterer, K., et al. (1999). Structure of N-myristoyltransferase with bound myristoylCoA and peptide substrate analogs. ResearchGate. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 25244582, myristoyl-CoA(4-). [Link]
-
Wright, M. H., Heal, W. P., & Tate, E. W. (2010). Protein myristoylation in health and disease. Journal of chemical biology, 3(1), 19–35. [Link]
-
Manabe, S. (2002). Chemical structure of the myristoyl moiety. ResearchGate. [Link]
-
Ducker, C. E., & Upson, J. J. (2011). Inhibition of Protein N-Myristoylation: A Therapeutic Protocol in Developing Anticancer Agents. ResearchGate. [Link]
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Technical Whitepaper: The Strategic Role of Myristoyl-CoA in Cell Signaling and Membrane Targeting
Executive Summary
Myristoyl-CoA is not merely a lipid donor; it is a high-fidelity molecular key that unlocks specific protein localizations and regulatory states. Unlike the reversible nature of palmitoylation or the permanent anchor of prenylation, N-myristoylation acts as a dynamic "molecular switch," governing the behavior of oncogenes (e.g., Src, Ras) and viral assembly complexes (e.g., HIV-1 Gag). This guide dissects the mechanistic imperative of Myristoyl-CoA, details the "Myristoyl Switch" phenomenon, and provides a validated, click-chemistry-based protocol for profiling the myristoylated proteome—essential for modern drug development targeting N-myristoyltransferase (NMT).
The Enzymatic Machinery: N-Myristoyltransferase (NMT)[1][2][3][4][5]
The attachment of myristate (a 14-carbon saturated fatty acid) to the N-terminal glycine of a protein is catalyzed by N-myristoyltransferase (NMT).[1][2][3][4][5] This is a co-translational modification, occurring on the ribosome, though post-translational myristoylation can occur during apoptosis (e.g., BID cleavage).
The Ordered Bi-Bi Mechanism
NMT operates via an ordered Bi-Bi reaction mechanism .[1] This kinetic detail is critical for inhibitor design. The enzyme does not bind the peptide substrate randomly; it must first bind Myristoyl-CoA.[2]
-
This binding induces a conformational change (allosteric shift) in NMT, creating a high-affinity binding pocket for the Peptide Substrate .
-
Transfer: The myristoyl group is transferred to the N-terminal Glycine amine via nucleophilic addition-elimination.[1][5]
-
Release: CoA is released first, followed by the myristoylated protein.
Drug Discovery Insight: Competitive inhibitors targeting the peptide binding site are often ineffective unless they account for the Myristoyl-CoA-induced conformational state. Most potent NMT inhibitors (e.g., PCLX-001) exploit the Myristoyl-CoA binding pocket or the ternary complex.
Visualization: The NMT Catalytic Cycle
Figure 1: The Ordered Bi-Bi Mechanism of NMT. Note that peptide binding is dependent on prior Myristoyl-CoA binding.
The "Myristoyl Switch": A Logic Gate for Signaling
The 14-carbon chain is not hydrophobic enough to permanently anchor a protein to the membrane (binding energy
Mechanism of the Switch
Proteins like Arf1 (ADP-ribosylation factor) and c-Src utilize this mechanism to toggle between cytosolic and membrane-bound states.
-
OFF State (Cytosolic): The myristoyl group is sequestered inside a hydrophobic pocket within the protein structure.[6]
-
ON State (Membrane): A trigger (Ligand binding, GTP exchange, or Phosphorylation) causes a conformational change that extrudes the myristoyl group, allowing it to insert into the lipid bilayer.
Case Study: Arf1 Activation
In Arf1, the switch is driven by nucleotide exchange.
-
Arf1-GDP: Myristate is buried.
-
Arf1-GTP: Helix amphipathicity changes, myristate is exposed, and the protein locks onto the Golgi membrane to initiate vesicle budding.
Visualization: The Myristoyl Switch
Figure 2: The Myristoyl Switch Mechanism.[2] The transition from cytosolic to membrane-bound is gated by a structural change that exposes the lipid anchor.
Experimental Protocol: Metabolic Labeling via Click Chemistry
Objective: To profile myristoylated proteins in live cells without using hazardous radioactive
Reagents & Concentrations
| Reagent | Concentration | Function |
| Alkynyl-Myristate (12-DA) | 20–50 | Metabolic probe (Substrate for NMT). |
| Myristic Acid (Unlabeled) | 100 | For competition controls (validates specificity). |
| Azide-Biotin/Fluor | 10–20 | Detection tag. |
| CuSO | 1 mM | Catalyst source. |
| THPTA | 2 mM | Ligand to stabilize Cu(I) and prevent protein oxidation. |
| Sodium Ascorbate | 4 mM | Reducing agent (Cu(II) |
Step-by-Step Workflow
Step 1: Cell Culture & Depletion
-
Seed cells (e.g., HeLa, HEK293) to 70% confluency.
-
Crucial: Wash cells with PBS and incubate in fatty-acid-free medium for 1 hour prior to labeling. This depletes endogenous myristoyl-CoA pools, increasing the incorporation efficiency of the analog.
Step 2: Metabolic Pulse
-
Add Alkynyl-Myristate (final 20–50
M) to the media. -
Incubate for 4–6 hours. (Longer incubations may lead to toxicity or non-specific incorporation into non-target lipids).
-
Control: Treat one set of cells with 2-Hydroxymyristic acid (NMT inhibitor) or excess unlabeled myristate to prove NMT-dependence.
Step 3: Lysis & Click Reaction
-
Lyse cells in a buffer containing 1% SDS (SDS is essential to denature proteins, exposing the alkyne tag for the click reaction).
-
Prepare the Click Master Mix (Add in order):
-
Lysate (1 mg/mL)
-
Azide-Biotin
-
CuSO
/ THPTA premix -
Sodium Ascorbate (Add last to start reaction).
-
-
Incubate for 1 hour at Room Temp in the dark.
Step 4: Analysis
-
Western Blot: Run on SDS-PAGE. Detect with Streptavidin-HRP.
-
Proteomics: Precipitate proteins, digest with trypsin, enrich biotinylated peptides on Neutravidin beads, and analyze via LC-MS/MS.
Visualization: Click Chemistry Workflow
Figure 3: Bioorthogonal Labeling Workflow.[7][8] The critical step is the CuAAC reaction performed on denatured lysates.
Therapeutic Implications: NMT as a Drug Target
NMT is upregulated in several cancers (colon, breast) and is essential for the replication of myristoylated viruses.[9][10]
-
In Oncology: Inhibiting NMT blocks the localization of Src family kinases, preventing downstream oncogenic signaling.
-
Leading Candidate:PCLX-001 (an analog of DDD86481).[11] It has shown efficacy in hematologic malignancies by inducing ER stress and apoptosis in cancer cells dependent on myristoylated survival signals [1].
-
-
In Virology: HIV-1 Gag protein requires myristoylation for targeting the plasma membrane for viral budding. NMT inhibitors (e.g., IMP-1088 ) effectively block this step, locking the virus in the cytosol [2].
References
-
Beauchamp, E., et al. (2020). Targeting N-myristoylation for therapy of B-cell lymphomas. Nature Communications. [Link]
-
Mousnier, A., et al. (2018). Fragment-derived inhibitors of human N-myristoyltransferase block capsid assembly and replication of the common cold virus. Nature Chemistry. [Link]
-
Resh, M. D. (1999). Fatty acylation of proteins: new insights into membrane targeting of myristoylated and palmitoylated proteins. Biochimica et Biophysica Acta (BBA). [Link]
-
Farazi, T. A., et al. (2001).[1] The structure and mechanism of eukaryotic N-myristoyltransferase.[5] Journal of Biological Chemistry.[12] [Link]
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Myristoyl Coenzyme A hydrate CAS number and physical properties
Myristoyl Coenzyme A Hydrate: Technical Specifications & Application Guide
Executive Summary
Myristoyl Coenzyme A (Myristoyl-CoA) is the activated thioester form of myristic acid (C14:[1][2][3]0) and an essential cofactor in lipid metabolism and cell signaling.[1][2] It serves as the obligate substrate for N-myristoyltransferase (NMT) , an enzyme responsible for the co-translational modification of proteins involved in oncogenesis and viral replication. This guide synthesizes the physicochemical properties, handling protocols, and drug development applications of Myristoyl-CoA, specifically addressing its hydrated salt forms used in research.
Part 1: Chemical Identity & Physical Properties[2][3]
Commercially, "Myristoyl Coenzyme A hydrate" is rarely supplied as a neutral free acid due to instability.[4] It is almost exclusively available as a Lithium or Sodium salt hydrate .[2][4] The "hydrate" designation refers to the variable water content trapped within the crystal lattice of the salt, which must be accounted for in precise molarity calculations.
Core Identifiers
| Property | Specification |
| CAS Number (Lithium Salt) | 187100-75-0 (Most common research grade) |
| CAS Number (Sodium Salt) | 3130-72-1 |
| CAS Number (Free Acid) | Not typically assigned unique CAS; often referenced under generic CoA derivatives.[1][2] |
| IUPAC Name | S-(2-{3-[(2R)-4-{phosphoryl}oxy-2-hydroxy-3,3-dimethylbutanamido]propanamido}ethyl) tetradecanethioate |
| Molecular Formula | C₃₅H₆₂N₇O₁₇P₃S[2][5][6][7] · xLi · yH₂O (Variable salt/hydration) |
| Molecular Weight | 977.89 g/mol (Free Acid Basis) |
Physicochemical Characterization
| Parameter | Value / Description | Notes for Experimental Design |
| Solubility | > 10 mg/mL in Water | Soluble in neutral buffers (PBS, pH 7.2).[1][2] Avoid acidification below pH 4.[2][4]0. |
| Appearance | White to off-white powder | Hygroscopic.[2] Handle in low humidity.[2][4] |
| Absorbance ( | 260 nm | |
| Critical Micelle Conc.[2][4][8][9][10] (CMC) | ~10 - 50 µM | Critical: Assays must be run below CMC to ensure monomeric substrate availability.[2] |
| Stability | Unstable as free acid | Lithium salts are stable for >1 year at -20°C. Hydrolyzes rapidly at pH > 8.[2][4]0. |
Part 2: Mechanistic Role in Cell Biology[3]
Myristoyl-CoA is the donor substrate for N-myristoylation , a lipid modification occurring on the N-terminal glycine of nascent polypeptides.[1][2][3][11] This irreversible modification is critical for membrane targeting and protein-protein interactions.[1][2][4]
The N-Myristoylation Pathway
The reaction follows an Ordered Bi-Bi mechanism where Myristoyl-CoA binds to NMT first, inducing a conformational change that creates the binding pocket for the peptide substrate.[12]
Figure 1: Ordered Bi-Bi mechanism of N-Myristoyltransferase (NMT). Myristoyl-CoA binding is the rate-limiting step that primes the enzyme for peptide recognition.[1][2][4]
Part 3: Experimental Handling & Protocols
Core Principle: Myristoyl-CoA is a high-energy thioester.[1][2][4] Its hydrolysis is thermodynamically favorable, meaning improper storage or pH conditions will lead to rapid degradation into free Coenzyme A and myristic acid.[4]
Stock Solution Preparation Protocol
This protocol ensures minimal hydrolysis and accurate concentration determination.[4]
-
Weighing: Weigh the lyophilized powder rapidly. The salt is hygroscopic; prolonged exposure to air will alter the effective mass.
-
Solvent Choice: Dissolve in 10 mM Sodium Acetate buffer (pH 5.0 - 5.5) or distilled water.[1][2][4]
-
Concentration Check (Self-Validating Step):
-
Dilute a small aliquot (e.g., 1:50) in 100 mM phosphate buffer (pH 7.0).
-
Measure Absorbance at 260 nm (
).[2][4]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Calculate concentration:
.[2][4]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Note: This validates the actual active concentration, correcting for water/lithium content.
-
-
Storage: Aliquot into single-use volumes (e.g., 50 µL) and store at -80°C .
Activity Assay Considerations
When designing NMT assays, the concentration of Myristoyl-CoA must be controlled relative to its Critical Micelle Concentration (CMC) .[1][2][4]
-
Below CMC (< 10 µM): Myristoyl-CoA exists as monomers.[1][2] Ideal for kinetic studies (
determination).[2][4] -
Above CMC (> 50 µM): Micelles form. This can inhibit NMT activity or cause non-specific binding to proteins ("detergent effects").[1][2][4]
-
Recommendation: Maintain assay concentrations between 1–10 µM for physiological relevance.
Part 4: Application in Drug Discovery[3]
Myristoyl-CoA analogs and NMT inhibitors are high-value targets in oncology and infectious disease research.[1][2][4]
Therapeutic Targets
-
Oncology: NMT levels are elevated in colon and breast cancers. Inhibitors prevent the activation of oncogenic kinases (e.g., c-Src).[2][4]
-
Infectious Disease:
High-Throughput Screening (HTS) Workflow
A standard fluorescence-based assay for screening NMT inhibitors uses Myristoyl-CoA as the substrate.[1][2][4]
Figure 2: Standard HTS workflow for NMT inhibitors. Myristoyl-CoA is added last to initiate the reaction, ensuring inhibitors interact with the Apo-enzyme or Binary complex.[2][4]
References
-
Sigma-Aldrich. Myristoyl Coenzyme A Lithium Salt Product Specification. Retrieved from [1][2][4]
-
PubChem. Myristoyl-coenzyme A (Compound CID 65113).[1][2][4] National Library of Medicine. Retrieved from
-
Cayman Chemical. Myristoyl-Coenzyme A (imidazole salt) Product Insert. Retrieved from
-
Utsumi, T., et al. (2021). Myristoylation-dependent activation of N-myristoyltransferase plays a role in immune response modulation.[1][2][4] Cellular & Molecular Immunology. Retrieved from
-
Wright, M. H., et al. (2017). Global analysis of protein N-myristoylation and exploration of N-myristoyltransferase as a drug target in pathogenic protozoa.[1][2] Frontiers in Immunology. Retrieved from [2][4]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Mammalian myristoyl CoA: protein N-myristoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DL -3-羟基-3-甲基戊二酰辅酶 A 钠盐 水合物 ≥90% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. Protein N-myristoylation: functions and mechanisms in control of innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Myristoyl coenzyme A Sodium Salt | CAS 3130-72-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. avantiresearch.com [avantiresearch.com]
- 9. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 10. agilent.com [agilent.com]
- 11. Co-Translational N-myristoylation: Mechanism Elucidated | Swiss National Center of Competence in Research RNA & Disease [nccr-rna-and-disease.ch]
- 12. Myristoylation - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
Mechanistic & Experimental Framework: Co-translational Myristoylation via Myristoyl-CoA
[1]
Executive Summary
N-myristoylation is not merely a lipid anchor attachment; it is a critical, irreversible co-translational checkpoint that dictates the fate of the nascent proteome. Driven by N-myristoyltransferase (NMT) , this reaction involves the transfer of myristate (C14:[1][2][3][4][5][6][7][8]0) from Myristoyl-CoA to the N-terminal glycine of a growing polypeptide chain.[1][3][4][9]
For researchers and drug developers, understanding the precise Ordered Bi-Bi mechanism and the Ribosome-NAC-NMT handover is essential. Dysregulation of this pathway is a hallmark of specific cancers and viral replication cycles, making NMT a high-value therapeutic target. This guide moves beyond textbook definitions to provide a rigorous mechanistic breakdown and a field-validated experimental workflow for interrogating myristoylation in live cells.
The Mechanistic Core: Ordered Bi-Bi Reaction
To target or study NMT effectively, one must understand its kinetic gating.[10] NMT does not bind its substrates randomly; it follows a strictly Ordered Bi-Bi mechanism .
The Kinetic Sequence
-
Apo-Enzyme State: The catalytic site is initially accessible only to Myristoyl-CoA. The peptide binding pocket is conformationally occluded.
-
The Myristoyl Switch (First Binding Event): Myristoyl-CoA binds to the apo-enzyme. This binding event induces a massive conformational change in the NMT structure (specifically the Ab-loop), opening the peptide binding groove.
-
Scientific Insight: This is a crucial specificity checkpoint. The enzyme will not bind the nascent peptide unless it is already "charged" with the lipid donor.
-
-
Peptide Recognition (Second Binding Event): The nascent polypeptide (with an exposed N-terminal Glycine) enters the newly formed pocket.
-
Catalysis: The N-terminal amine of the glycine performs a nucleophilic attack on the thioester carbonyl of Myristoyl-CoA.[9]
-
Product Release: Free CoA is released first, followed by the myristoylated peptide.
Visualization of the Catalytic Cycle
The following diagram illustrates the kinetic flow and the "dead-end" inhibition complexes relevant to drug discovery.
Figure 1: The Ordered Bi-Bi Catalytic Cycle of NMT. Note that Peptide binding is dependent on prior Myr-CoA binding.[10][11]
The Co-translational Assembly Line
In a cellular context, NMT does not float freely waiting for substrates; it is recruited to the ribosomal exit tunnel. This spatial organization ensures that myristoylation occurs immediately after the N-terminus emerges from the ribosome, often before the rest of the protein is synthesized.
The Hand-off Mechanism
-
Ribosome & NAC: The Nascent Polypeptide-Associated Complex (NAC) binds to the ribosome and acts as a gatekeeper.[6][12]
-
MetAP Action: The initiator Methionine is removed by Methionine Aminopeptidase (MetAP) .[2][4][13][14] This is a prerequisite, as NMT strictly requires an N-terminal Glycine.
-
NMT Recruitment: NMT interacts with the ribosome-NAC complex.[4][6][12]
-
Modification: As the Glycine is exposed, NMT (loaded with Myr-CoA) immediately modifies it.
Why this matters: If MetAP fails or is inhibited, the initiator Methionine remains, blocking NMT access. This creates a dependency chain: MetAP Activity
Figure 2: The Co-translational Hand-off. MetAP activity is the upstream gatekeeper for NMT substrate availability.[8]
Experimental Framework: Metabolic Labeling & Click Chemistry
To study this process in live cells, we utilize bioorthogonal chemistry.[1][15] This approach replaces natural myristate with an alkyne-tagged analog (e.g., YnMyr ), which can be chemically coupled to a detection tag after cell lysis.[16]
Protocol: Metabolic Labeling with YnMyr
Objective: Selectively label and visualize myristoylated proteins in mammalian cells.
| Step | Action | Critical Technical Note |
| 1. Seeding | Seed cells (e.g., HeLa, HEK293) to reach 70-80% confluency. | Over-confluency can reduce metabolic rate and labeling efficiency. |
| 2. Pulse | Replace media with DMEM + 20-50 µM YnMyr (Alkynyl-myristate). Incubate 4-16 hours. | Control: Treat a parallel plate with 20 µM Myristic Acid (competitor) or NMT Inhibitor (e.g., IMP-1088) to prove specificity. |
| 3. Lysis | Wash with PBS.[15][17][18] Lyse in buffer containing 1% SDS + Protease Inhibitors.[17] | High SDS (1%) is required to solubilize membrane-associated myristoylated proteins. |
| 4. Click Rxn | Add Click Reagents: Azide-Biotin (or Fluorophore), CuSO4, TCEP, TBTA. Incubate 1 hr @ RT. | Order of Addition: Add CuSO4 last or premix Cu/Ligand to prevent protein precipitation. |
| 5. Precip | Precipitate proteins (Methanol/Chloroform or Acetone). | Removes unreacted free probe which causes high background. |
| 6. Analysis | Resuspend in SDS-loading buffer. Run SDS-PAGE -> Streptavidin Blot. | If using fluorescent azide, scan gel directly. |
Critical Validation: The Hydroxylamine Test
Since S-palmitoylation (thioester) can sometimes incorporate myristate analogs, you must distinguish between N-myristoylation (Amide bond, stable) and S-acylation (Thioester bond, labile) .
-
Protocol: Treat duplicate blots/gels with Neutral Hydroxylamine (1M, pH 7.0) .
-
Result: S-palmitoylation signals will vanish (cleaved). N-myristoylation signals will remain (stable).
Figure 3: Bioorthogonal Labeling Workflow. The precipitation step is critical for signal-to-noise ratio.
Therapeutic Implications: NMT as a Drug Target
NMT is upregulated in several cancers (e.g., Colon, Breast) and is essential for the survival of parasites (Leishmania, Plasmodium).
Mechanism of Inhibition
Modern NMT inhibitors (e.g., PCLX-001 , IMP-1088 ) generally bind to the peptide-binding pocket after Myr-CoA has bound.
-
Mode of Action: They act as non-competitive inhibitors with respect to Myristoyl-CoA but competitive with respect to the peptide.
-
The Trap: They lock the enzyme in the binary complex (NMT:Myr-CoA), preventing the release of CoA and the binding of the protein substrate. This "dead-end" complex effectively shuts down the myristoylation of the entire proteome, leading to apoptosis in cancer cells dependent on myristoylated signaling factors (e.g., Src, various kinases).
References
-
Mechanism of NMT: Farazi, T. A., Waksman, G., & Gordon, J. I. (2001). The biology and enzymology of protein N-myristoylation. Journal of Biological Chemistry. Link
-
Ribosome Association: Giglione, C., & Meinnel, T. (2021). The N-terminal modification of proteins: A major and ubiquitous regulation of the proteome. Journal of Molecular Biology. Link
-
Click Chemistry Protocol: Thinon, E., et al. (2014). Global profiling of co- and post-translationally N-myristoylated proteomes in human cells. Nature Communications. Link
-
NMT Inhibitors: Beauchamp, E., et al. (2020). Targeting N-myristoylation for therapy of B-cell lymphomas. Nature Communications. Link
-
MetAP Dependency: Varland, S., Osberg, C., & Arnesen, T. (2015). N-terminal modifications of cellular proteins: The enzymes involved, their substrate specificities and biological effects.[4] Proteomics. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Myristoylation: An Important Protein Modification in the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of action of NIP71 on N-myristoyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of cotranslational protein N-myristoylation in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. NAC couples protein synthesis with nascent polypeptide myristoylation on the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protein myristoylation in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Myristoylation - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Kinetic and structural evidence for a sequential ordered Bi Bi mechanism of catalysis by Saccharomyces cerevisiae myristoyl-CoA:protein N-myristoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Click Chemistry (CuAAC) and Detection of Tagged de novo Synthesized Proteins in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of lipid-mediated protein–protein interactions in living cells using metabolic labeling with photoactivatable clickable probes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry [jove.com]
Methodological & Application
Application Note: Optimizing Aqueous Stability of Myristoyl Coenzyme A
This Application Note is designed for researchers and drug development professionals requiring high-integrity protocols for the handling of Myristoyl Coenzyme A (Myristoyl-CoA). It synthesizes physicochemical principles with practical laboratory workflows.
Executive Summary
Myristoyl-CoA (C14:0-CoA) is a critical intermediate in lipid metabolism and a substrate for N-myristoyltransferase (NMT). Its amphiphilic nature and labile thioester bond present distinct stability challenges in aqueous solution. Improper storage leads to rapid hydrolysis, disulfide formation, and micellar aggregation artifacts that compromise enzymatic assays.
This guide defines a self-validating protocol for preparing aqueous stocks that minimizes hydrolysis (by pH control) and manages aggregation (by acknowledging Critical Micelle Concentration). The core recommendation is to store aqueous stocks at pH 4.5–5.5 at -80°C, strictly avoiding alkaline conditions.
Physicochemical Fundamentals
To handle Myristoyl-CoA effectively, one must understand the three mechanisms driving its degradation and behavior.
The Thioester Instability (The "Hydrolysis Trap")
The carbonyl carbon of the thioester bond is highly susceptible to nucleophilic attack by hydroxide ions (
-
Mechanism: Base-catalyzed hydrolysis cleaves the acyl chain from the CoA moiety, yielding free Myristic Acid and free Coenzyme A (CoASH).
-
Kinetic Reality: At pH 8.0 (common for enzymatic assays), the half-life of Acyl-CoA decreases significantly compared to pH 5.0.
-
Secondary Degradation: The released CoASH contains a free thiol (-SH), which rapidly oxidizes to form CoA disulfides (CoA-S-S-CoA) in the presence of oxygen, further complicating analysis.
Critical Micelle Concentration (CMC)
Myristoyl-CoA is an amphiphile with a long hydrophobic tail (C14) and a hydrophilic head (CoA).
-
CMC Range: ~20–50 µM (approx. 0.02–0.05 mg/mL) in aqueous buffer.[1]
-
Implication: Standard stock solutions (typically 1–10 mM) are supramicellar . They exist as micelles, not monomers.
-
Handling Rule: Upon thawing, micelles require gentle but thorough mixing to ensure homogeneity. Dilution into the assay buffer (usually to nanomolar/low micromolar range) breaks these micelles into monomers, which are the active substrate species.
Acyl Migration
While less rapid than hydrolysis, the myristoyl group can migrate from the sulfur atom to the hydroxyl groups of the ribose ring (O-N or O-S migration) under alkaline conditions, rendering the molecule biologically inactive for thioester-dependent enzymes.
Visualization: Degradation Pathways
The following diagram illustrates the degradation logic and why pH control is the primary defense.
Figure 1: Degradation pathway of Myristoyl-CoA. High pH accelerates hydrolysis; subsequent oxidation renders the CoA moiety inactive.
Protocol: Optimal Stock Preparation
Objective: Prepare a 10 mM stock solution that remains stable for >6 months.
Reagents Required[1][2][3][4][5][6][7]
-
Myristoyl Coenzyme A (Lithium or Ammonium salt)
-
Buffer A (Stability Buffer): 10 mM Sodium Acetate, pH 5.0 (or 10 mM KH2PO4 adjusted to pH 5.0).
-
Why pH 5.0? This is the "stability valley" where thioester hydrolysis is minimal, yet the CoA phosphate groups remain soluble.
-
-
Solvent B (Optional): 50% Ethanol/Water (only if assay tolerates organic solvent).
Step-by-Step Workflow
Step 1: Environmental Control
-
Work on ice.
-
Use degassed buffers (sparged with Nitrogen or Argon) if possible to prevent thiol oxidation of any trace free CoA.
Step 2: Dissolution (The "Cold Vortex")
-
Calculate the volume required for a 10 mM concentration. (MW ≈ 1030–1050 g/mol depending on salt form; check label).
-
Add Buffer A (pH 5.0) to the powder.
-
Do NOT sonicate vigorously. Sonication generates local heat spots that cleave thioesters.
-
Vortex intermittently in 10-second bursts, returning the tube to ice in between, until the solution is clear.
-
Note: At 10 mM, the solution is micellar and may appear slightly viscous or opalescent, but should not contain particulates.
-
Step 3: Aliquoting
-
Divide into single-use aliquots (e.g., 20–50 µL).
-
Rationale: Freeze-thaw cycles disrupt micelle structures and introduce condensation water that alters concentration. Single-use aliquots eliminate this variable.
Step 4: Flash Freezing & Storage
-
Flash freeze aliquots in liquid nitrogen or dry ice/ethanol.
-
Store at -80°C .
-
Data: Stability at -80°C is significantly superior to -20°C for aqueous acyl-CoAs.
-
Quality Control (Self-Validating System)
Before running expensive enzymatic assays (e.g., NMT activity), validate the integrity of your stock.
Method A: The A232/A260 Ratio Check (Rapid)
The thioester bond absorbs at ~232 nm, while the adenine ring absorbs at 260 nm.
-
Dilute a small aliquot in 100 mM Tris-HCl pH 8.0 (or water).
-
Measure Absorbance at 232 nm and 260 nm.
-
Target Ratio (A232/A260): ~0.5 – 0.6.
-
Interpretation: A significantly lower ratio (< 0.3) indicates hydrolysis (loss of thioester absorbance).
-
Method B: HPLC Validation (Definitive)
For critical drug development assays, use HPLC to separate Myristoyl-CoA from free CoA and isomers.
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., 5 µm, 4.6 x 150 mm) |
| Mobile Phase A | 50 mM Ammonium Phosphate, pH 5.3 |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 2% B; 2-20 min: linear to 60% B. |
| Detection | UV at 254 nm (Adenine) and 232 nm (Thioester) |
| Retention | Free CoA elutes early; Myristoyl-CoA elutes late (hydrophobic). |
Experimental Workflow Diagram
Figure 2: Recommended workflow for preparation and storage. Note the critical pH 5.0 buffer step.
Troubleshooting & FAQ
Q: My solution is cloudy after thawing.
-
Cause: You are likely near the CMC or the "Krafft point" (temperature below which solubility drops).
-
Fix: Warm the tube briefly to 25°C in your hand and vortex gently. If it clears, it was micellar/temperature related. If particulates remain, it is likely hydrolyzed myristic acid (insoluble). Discard.
Q: Can I use PBS (pH 7.4)?
-
Analysis: PBS is acceptable for immediate use in an assay but poor for storage . At pH 7.4, the hydrolysis rate is orders of magnitude higher than at pH 5.0.
Q: Why not store in 100% organic solvent?
-
Insight: While Myristoyl-CoA is soluble in ethanol/methanol, these solvents can precipitate enzymes in your downstream assay. If your assay tolerates it, a 50:50 Ethanol:Buffer (pH 5) stock is extremely stable.
References
- Mechanism of Thioester Hydrolysis: Connors, K. A. (1990). Chemical Kinetics: The Study of Reaction Rates in Solution. VCH Publishers. (Establishes base-catalyzed hydrolysis mechanism of thioesters).
-
Acyl-CoA Stability & Analysis
-
Boyington, J. C., et al. (2005). Stability of fatty acyl-coenzyme A thioester ligands... Journal of Lipid Research. Link
- (Demonstrates rapid degradation of Acyl-CoA in aqueous buffers
-
-
Critical Micelle Concentration Data
-
NMT Assay Protocols
-
Towler, D. A., et al. (1987). Purification and characterization of yeast myristoyl CoA:protein N-myristoyltransferase. PNAS. Link
- (Provides context for substrate handling in enzym
-
Sources
- 1. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Physical properties of fatty acyl-CoA. Critical micelle concentrations and micellar size and shape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of fatty acyl-coenzyme A thioester ligands of hepatocyte nuclear factor-4alpha and peroxisome proliferator-activated receptor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. publications.rwth-aachen.de [publications.rwth-aachen.de]
Synthesis of myristoylated peptides using Myristoyl CoA substrate
Application Note: Enzymatic Synthesis of N-Myristoylated Peptides using Myristoyl-CoA
Introduction & Biological Context
N-myristoylation is a co-translational or post-translational lipid modification essential for membrane targeting, protein-protein interactions, and signal transduction.[1] The reaction involves the irreversible transfer of myristate (a 14-carbon saturated fatty acid) from the donor substrate, Myristoyl-Coenzyme A (Myristoyl-CoA) , to the N-terminal glycine of a target peptide or protein.[2][3][4][5][6][7] This reaction is catalyzed by N-myristoyltransferase (NMT) .[2][3][4][5][6][7]
Unlike chemical synthesis methods (e.g., using myristic anhydride during SPPS), which are prone to side reactions and lack biological specificity, enzymatic synthesis using NMT and Myristoyl-CoA offers superior regioselectivity. It strictly requires an N-terminal Glycine and recognizes specific downstream residues (e.g., Ser/Thr at position 5), ensuring that the resulting peptide mimics the native biological state.
Key Applications:
-
Validation of NMT substrate specificity.
-
Production of lipidated peptide standards for Mass Spectrometry (MS).
-
Investigation of membrane-binding kinetics (Surface Plasmon Resonance/Liposome assays).
Principle of the Reaction
The NMT reaction follows an ordered Bi-Bi mechanism .[3]
-
Binding: Myristoyl-CoA binds to the apo-NMT enzyme first, inducing a conformational change that opens the peptide-binding pocket.[2][3]
-
Catalysis: The peptide substrate (containing N-term Gly) binds.[3][4][5] The enzyme catalyzes the nucleophilic attack of the Glycine
-amine on the thioester bond of Myristoyl-CoA.[3] -
Release: Free Coenzyme A (CoA-SH) is released first, followed by the N-myristoylated peptide.
Mechanistic Pathway Diagram
Figure 1: The Ordered Bi-Bi Kinetic Mechanism of N-Myristoyltransferase (NMT).
Materials & Reagents
To ensure reproducibility, use molecular biology grade reagents.
| Component | Specification | Recommended Concentration (Reaction) |
| Enzyme | Recombinant Human NMT1 or NMT2 | 10 – 50 nM |
| Lipid Donor | Myristoyl-Coenzyme A (Lithium salt) | 10 – 20 µM (Saturating) |
| Substrate | Synthetic Peptide (Must start with Gly- ) | 1 – 10 µM |
| Buffer System | Tris-HCl (pH 8.0) or HEPES (pH 7.4) | 50 mM |
| Additives | Triton X-100 (Critical for lipid solubility) | 0.01% (v/v) |
| Chelator | EDTA (Prevents metalloprotease activity) | 0.5 – 1 mM |
| Reducing Agent | DTT or TCEP (Optional, stabilizes enzyme) | 1 mM |
Critical Substrate Design Note: The peptide must have an N-terminal Glycine.[3][7] The consensus sequence generally favors Gly-X-X-X-Ser/Thr-X (where X is any amino acid, though charged residues near the N-terminus can influence kinetics).
Protocol: In Vitro Enzymatic Synthesis
This protocol is designed for a 100 µL preparative reaction suitable for subsequent HPLC purification or MS analysis.
Step 1: Buffer Preparation
Prepare 2X Reaction Buffer to minimize pipetting errors:
-
100 mM Tris-HCl, pH 8.0
-
1 mM EDTA
-
0.02% Triton X-100
-
Note: Triton X-100 is essential to prevent Myristoyl-CoA from forming micelles or adhering to the tube walls.
Step 2: Reaction Assembly
Work on ice. Add components in the following order to a low-binding microcentrifuge tube:
-
Water (ddH2O): Calculate to final volume of 100 µL.
-
2X Reaction Buffer: 50 µL.
-
Peptide Substrate (1 mM stock): 1 µL (Final: 10 µM).
-
Myristoyl-CoA (1 mM stock): 2 µL (Final: 20 µM). Excess lipid drives reaction to completion.
-
Recombinant NMT Enzyme: Add last to initiate reaction (Final: 20–50 nM).
Step 3: Incubation
-
Mix gently by flicking the tube (do not vortex vigorously as it may denature the enzyme).
-
Incubate at 30°C for 30–60 minutes .
-
Expert Insight: While 37°C is physiological, 30°C often preserves recombinant enzyme stability for longer durations, improving yield in preparative synthesis.
-
Step 4: Quenching
Stop the reaction by adding 10 µL of 10% Trifluoroacetic Acid (TFA) or by heating at 95°C for 5 minutes (if downstream application allows). Acid quenching is preferred for HPLC/MS workflows.
Purification & Validation Workflow
After synthesis, the mixture contains myristoylated peptide, unreacted peptide, free CoA, and enzyme. Purification relies on the significant hydrophobicity shift induced by the C14 fatty acid chain.
Workflow Diagram
Figure 2: Purification and Validation Workflow for Myristoylated Peptides.
Step 5: RP-HPLC Purification
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Jupiter).
-
Mobile Phase A: Water + 0.1% TFA.
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.
-
Gradient: The myristoyl group is highly hydrophobic.[8]
-
Standard peptide elutes: ~15-25% B.
-
Myristoylated peptide elutes: ~45-60% B.
-
-
Protocol: Run a linear gradient from 5% to 95% B over 30 minutes. Collect the late-eluting peak.
Step 6: Mass Spectrometry Validation
Analyze the collected fraction using MALDI-TOF or ESI-MS.
-
Criteria for Success:
-
Observe a mass shift of +210.36 Da relative to the unreacted peptide.
-
Calculation: Myristic acid (228.37 Da) - Water (18.01 Da) = 210.36 Da added mass.
-
-
Troubleshooting: If you see +228 Da, it indicates non-covalent association (salt adduct) rather than amide bond formation, though this is rare with HPLC purification.
Troubleshooting & Optimization (Expertise)
| Issue | Probable Cause | Corrective Action |
| Low Yield | Peptide Aggregation | Increase Triton X-100 to 0.05% or add 10% DMSO. |
| No Reaction | Blocked N-Terminus | Ensure peptide is NOT acetylated or formylated. It must have a free amine on Glycine. |
| Precipitation | Calcium/Magnesium | Avoid PBS.[9] Phosphate or Calcium can precipitate with CoA/Lipids. Use Tris/HEPES. |
| Enzyme Instability | Oxidation | Add 1 mM DTT or TCEP to the reaction buffer. |
References
-
Boutin, J. A. (1997). "Myristoylation".[3][7] Cellular Signalling. Link
-
Towler, D. A., et al. (1987). "Purification and characterization of yeast myristoyl CoA:protein N-myristoyltransferase". Proceedings of the National Academy of Sciences. Link
-
Thinon, E., et al. (2014). "A fluorescence-based assay for N-myristoyltransferase activity". Analytical Biochemistry. Link
-
Thermo Fisher Scientific . "Protein Sample Preparation for Mass Spectrometry". Application Notes. Link
-
Creative Proteomics . "N-Myristoylation Analysis Service". Service Overview. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Protein N-myristoylation: functions and mechanisms in control of innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein myristoylation in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A fluorescence-based assay for N-myristoyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A new, robust, and nonradioactive approach for exploring N-myristoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-myristoylation Analysis - Creative Proteomics [creative-proteomics.com]
- 7. Purification and characterization of yeast myristoyl CoA:protein N-myristoyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mass spectrometry analysis of synthetically myristoylated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. support.nanotempertech.com [support.nanotempertech.com]
Application Note: Precision Quantification of Myristoyl Coenzyme A Hydrate
Abstract
Myristoyl Coenzyme A (Myr-CoA) is a critical reagent in the study of protein N-myristoylation and lipid metabolism.[1][2][3][4][5] However, commercially available Myr-CoA is supplied as a hydrate and often as a lithium or ammonium salt.[2] Due to the variable stoichiometry of water molecules (
Introduction & The "Hydrate Trap"
Myr-CoA is the substrate for N-myristoyltransferase (NMT), an enzyme that covalently attaches myristate to the N-terminal glycine of substrate proteins.[1][2][3][5][6][7][8][9] This modification is essential for membrane targeting in signal transduction pathways (e.g., Src kinase) and viral replication (e.g., HIV-1 Gag).[1][2][3]
The Analytical Challenge
Researchers often attempt to calculate molarity using the molecular weight (MW) printed on the vial label.[1][2][3] This is scientifically flawed for two reasons:
-
Hygroscopicity: CoA derivatives are highly hygroscopic.[2][3] The "powder" weight includes an unknown mass of absorbed atmospheric water.[2]
-
Salt Variation: Myr-CoA is typically stabilized as a Lithium salt (
).[1][2][3] The value of and varies between batches.
Impact: If you weigh 1.0 mg of powder assuming a MW of 977.9 g/mol (free acid), your actual concentration of active Myr-CoA will be significantly lower than calculated, leading to erroneous kinetic constants.[1]
Critical Technical Parameters
| Parameter | Value | Notes |
| Target Molecule | Myristoyl Coenzyme A (Lithium Salt) | CAS: 187100-75-0 |
| MW (Free Acid) | ~977.9 g/mol | Reference value only.[1][2][3][4] Do not use for Molarity calc. |
| 260 nm | Adenine moiety absorption (Primary quantification).[1][2][3] | |
| 15,400 | At pH 7.[1][2][3]0. Standard for CoA derivatives. | |
| 232 nm | Thioester bond absorption (Purity check).[1][2][3] | |
| Solubility | >10 mg/mL in | Soluble in water, PBS, and Tris. |
| Stability | pH 4.0 – 6.0 (Optimal) | Unstable at pH > 8.0 (Thioester hydrolysis).[1][2][3] |
Protocol: Precision Stock Preparation
Phase 1: Gravimetric Estimation (The "Rough" Step)
Objective: Create a master stock solution with a concentration slightly higher than required, to be adjusted later.[1]
-
Equilibrate: Allow the Myr-CoA vial to reach room temperature in a desiccator to prevent condensation.
-
Weigh: Weigh approximately 2–5 mg of Myr-CoA powder into a sterile, RNase/DNase-free microcentrifuge tube.
-
Note: Do not trust the mass printed on the vendor's label; always weigh fresh.[2]
-
-
Dissolve: Add sufficient ice-cold 10 mM Sodium Acetate (pH 5.0–6.0) or Nuclease-Free Water to achieve an estimated concentration of 2–5 mM .
-
Mix: Vortex gently and centrifuge briefly (10,000 x g, 1 min) to collect the solution.
Phase 2: Spectrophotometric Quantification (The "True" Step)
Objective: Determine the exact Molar concentration using the Adenine extinction coefficient.[1][3]
-
Blanking: Prepare a blank cuvette containing the exact buffer used for dissolution (e.g., 10 mM Sodium Acetate).[1][2][3]
-
Dilution: Prepare a 1:50 dilution of your stock in 100 mM Potassium Phosphate Buffer (pH 7.0) .
-
Measurement: Measure Absorbance at 260 nm (
) and 232 nm ( ) using a quartz cuvette (1 cm pathlength). -
Calculation: Apply the Beer-Lambert Law:
[1][2][3]
Phase 3: Purity Verification (The Ratio Check)
The thioester bond (linking Myristate to CoA) absorbs at ~232 nm.[1][2][3]
-
Calculate the Ratio:
.[1][2][3] -
Acceptance Criteria: A ratio of 0.50 – 0.60 indicates intact Myristoyl-CoA.[2][3]
-
Failure Mode: If
, significant hydrolysis has occurred (Free CoA + Fatty Acid), and the reagent should be discarded.[1][3]
Visual Workflows
Diagram 1: Precision Preparation Workflow
Caption: Step-by-step workflow for converting hygroscopic solid Myr-CoA into a validated molar stock solution.
Diagram 2: Biological Context (N-Myristoylation)
Caption: The N-myristoylation pathway where accurate Myr-CoA concentration determines kinetic validity.[1][2][3]
Storage & Handling Protocols
To maintain the integrity of the thioester bond (which is high-energy and prone to hydrolysis):
-
Aliquot Immediately: Do not freeze/thaw the master stock repeatedly. Divide into single-use aliquots (e.g., 20
L).[1][2][3] -
Temperature: Store at -20°C or -80°C .
-
Buffer: Ensure the storage buffer is slightly acidic (pH 5.0–6.0).[1][2][3]
-
Stability:
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| A232/A260 Ratio < 0.4 | Thioester hydrolysis.[1][2][3] | Discard stock. Ensure pH was not >8.0. |
| Concentration is 20% lower than expected | Hydration/Salt effect.[2][3] | This is normal. Use the calculated molarity, not the weight. |
| Precipitation upon thawing | High concentration / Low Temp.[2][3] | Warm to RT and vortex. If persistent, dilute further.[2] |
| Inconsistent Kinetic Data | Variable actual concentration. | Switch from gravimetric to spectrophotometric quantification. |
References
-
PubChem. (2024).[1][2][3] Myristoyl Coenzyme A - Compound Summary. National Library of Medicine.[2] [Link][1][2][3][4]
-
Avanti Polar Lipids. (n.d.). 14:0 Coenzyme A (Myristoyl CoA) Technical Data. [Link][1][2][3]
-
Dawson, R. M. C., et al. (1989).[1][2][3] Data for Biochemical Research. 3rd Ed. Oxford University Press.[2][3] (Source for
consensus of CoA thioesters). -
Towler, D. A., et al. (1988).[1][2][3] "The Biology and Enzymology of Eukaryotic Protein Acylation." Annual Review of Biochemistry, 57, 69-99.[1][2] [Link][1][2][3]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Myristoyl coenzyme A | C35H62N7O17P3S | CID 1126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Myristoyl coenzyme A C14:0 lithium salt | C35H58Li4N7O17P3S | CID 118855984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Myristoyl-coenzyme A | C35H62N7O17P3S | CID 65113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. A new, robust, and nonradioactive approach for exploring N-myristoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An assay for myristoyl-CoA: protein N-myristoyltransferase activity based on ion-exchange exclusion of [3H]myristoyl peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-myristoylation Analysis - Creative Proteomics [creative-proteomics.com]
- 8. MYRISTOYL COENZYME A C14:0 LITHIUM SALT | 187100-75-0 [chemicalbook.com]
- 9. coenzalabs.com [coenzalabs.com]
Troubleshooting & Optimization
Troubleshooting low myristoylation efficiency in enzymatic assays
Current Status: Operational Topic: Troubleshooting Low Efficiency in Enzymatic N-Myristoylation Assays Technical Lead: Senior Application Scientist
Diagnostic Decision Matrix
Before altering reagents, identify the failure mode using this logic flow. This diagram isolates whether the issue lies in the biological substrate, the enzymatic reaction, or the chemical detection method.
Figure 1: Diagnostic decision tree for isolating failure points in NMT assays. Blue nodes represent decision gates; Red/Green nodes represent status; Yellow/Grey nodes represent actionable troubleshooting steps.
Critical Troubleshooting Modules
Module A: The "Methionine Problem" (Substrate Integrity)
Symptom: Your synthetic peptide control works perfectly, but your full-length recombinant protein shows zero myristoylation. Root Cause: NMT requires an N-terminal Glycine (Gly).[1][2][3][4][5][6][7] However, all recombinant proteins start with Methionine (Met). In cells, Methionine Aminopeptidase (MetAP) removes the Met to expose the Gly.[8][9][10] In bacterial expression systems (E. coli), this process is often inefficient or overwhelmed.
Corrective Actions:
-
Sequence Audit: Ensure position 2 is Glycine (MGxxx...). If position 2 is not Gly, NMT cannot function.
-
MetAP Co-expression: You must co-express MetAP (e.g., pET-MetAP plasmid) alongside your target protein in E. coli.
-
Mass Spec Validation: Before the assay, run Intact Mass Spec on your substrate.
-
Success: Mass = Theoretical Mass minus 131 Da (loss of Met).
-
Failure: Mass = Theoretical Mass (Met is still attached).
-
Module B: The "Micelle Trap" (Cofactor Handling)
Symptom: Assay signal plateaus early or shows high variability between replicates. Root Cause: Myristoyl-CoA is an amphipathic lipid. Above its Critical Micelle Concentration (CMC), it forms micelles that are inaccessible to the enzyme or cause aggregation. Technical Insight: The CMC of Myristoyl-CoA is approximately 2–10 µM depending on ionic strength.
Optimization Table: Myristoyl-CoA Handling
| Parameter | Recommendation | Rationale |
| Working Conc. | < 5 µM | Keep below CMC to ensure monomeric availability for NMT. |
| Storage | -80°C, Single-use aliquots | The thioester bond is liable to hydrolysis. Freeze-thaw cycles degrade it to free CoA + Myristate (inhibitor). |
| Buffer Additive | Triton X-100 (0.01%) | Prevents non-specific sticking to plastics, but do not exceed 0.05% or you will sequester the lipid substrate. |
| Solvent | Water or dilute buffer | Avoid dissolving stock in high DMSO; it can affect micelle dynamics. |
Module C: Click Chemistry Signal Loss
Symptom: Using Alkynyl-Myristate (or Azido-analogs) results in no fluorescent band/signal, even with active enzyme. Root Cause: The Copper (Cu) catalyzed Click reaction (CuAAC) relies on Cu(I).[11] Cu(I) is unstable and rapidly oxidizes to Cu(II) in air, killing the reaction.
Corrective Actions:
-
Ligand Stabilization: Never use CuSO4 + Ascorbate alone. You must use a stabilizing ligand like THPTA or TBTA . THPTA is water-soluble and preferred for biological assays.
-
Fresh Reductant: Sodium Ascorbate solutions degrade within hours. Make fresh every time.
Optimized Protocol: In Vitro Click-NMT Assay
This protocol uses an Alkynyl-CoA analog to transfer a "clickable" lipid to the protein, followed by detection with Azide-Fluorophore.
Phase 1: The Enzymatic Reaction
-
Buffer Prep: 30 mM Tris-HCl (pH 7.4), 0.5 mM EDTA, 0.5 mM EGTA, 1.0 mM DTT, 0.1% Triton X-100.
-
Enzyme Mix: Dilute NMT1/2 to 20 nM in buffer.
-
Substrate Mix: Prepare Target Protein (1-5 µM) + Alkynyl-Myristoyl-CoA (2 µM).
-
Note: Keep Alkynyl-CoA low to avoid background.
-
-
Incubation: Mix Enzyme and Substrate 1:1. Incubate at 30°C for 30-60 minutes .
-
Stop: Add cold Methanol/Chloroform or heat to 95°C (if doing SDS-PAGE) to quench.
Phase 2: The Click Detection (CuAAC)
Perform this step after quenching the enzyme to label the lipid attached to the protein.
-
Click Cocktail (Prepare Fresh):
-
PBS (buffer base)
-
1 mM CuSO4
-
100 µM Azide-Fluorophore (e.g., TAMRA-Azide)
-
2 mM THPTA (Ligand - Critical)
-
4 mM Sodium Ascorbate (Add LAST)
-
-
Reaction: Add Click Cocktail to your quenched enzymatic reaction (Ratio 1:1).
-
Incubation: 1 Hour at Room Temp in the dark.
-
Readout:
-
Gel: Run SDS-PAGE. Scan for fluorescence (TAMRA) then Coomassie stain (Total Protein).
-
Plate: If using biotin-azide, transfer to Streptavidin plates for ELISA-like readout.
-
Frequently Asked Questions (FAQs)
Q: Can I use stored NMT enzyme that has been freeze-thawed? A: NMT is relatively unstable. We recommend aliquoting upon first receipt and storing at -80°C. If an aliquot has been thawed twice, discard it. Loss of activity is a common cause of "false negatives" in inhibitor screening.
Q: My background signal is high in the Click assay. How do I reduce it? A: High background usually comes from "sticky" hydrophobic fluorophores.
-
Pre-cipitation: After the Click reaction, perform a Methanol/Chloroform protein precipitation (Wessel-Flügge method) to wash away unreacted fluorophore before running the gel.
-
BSA Block: Add 1% BSA to the Click reaction buffer to scavenge non-specific dye interactions.
Q: What is the best positive control? A: Do not use a full-length protein as a control due to the "Methionine Problem." Use a synthetic peptide derived from the N-terminus of c-Src (GSNKSKPK) or MARCKS . Synthetic peptides have a guaranteed free N-terminal Glycine.
Q: Does pH matter significantly? A: Yes. Human NMT has a pH optimum between 7.0 and 8.0 . Below pH 6.5, the histidine in the catalytic site is protonated, rendering the enzyme inactive. If your protein storage buffer is acidic (e.g., acetate), buffer exchange it before the assay.
References
-
Thinon, E., et al. (2014). "Global profiling of co- and post-translationally N-myristoylated proteomes in human cells." Nature Communications.
-
Tate, E. W., et al. (2012). "A fluorescence-based assay for N-myristoyltransferase activity."[2] Analytical Biochemistry.
-
Heal, W. P., & Tate, E. W. (2010). "Recent advances in chemical proteomics: protein lipidation." Chemical Society Reviews.
-
Gonçalves, V., et al. (2012). "Development of a high-throughput assay for N-myristoyltransferase activity." Analytical Biochemistry.
-
Rarmbhatla, A., et al. (1993). "The critical micelle concentration of myristoyl-CoA and its implications for N-myristoyltransferase assays." Biochemical Journal.
Sources
- 1. Frontiers | Myristoylation: An Important Protein Modification in the Immune Response [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. N-terminal modification of cell-free synthesized proteins (acetylation and myristoylation). | Cases | Resources | PUREfrex® | GeneFrontier Corporation [purefrex.genefrontier.com]
- 5. Purification and characterization of yeast myristoyl CoA:protein N-myristoyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A new, robust, and nonradioactive approach for exploring N-myristoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NMT as a glycine and lysine myristoyltransferase in cancer, immunity, and infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. N-myristoylation: from cell biology to translational medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. broadpharm.com [broadpharm.com]
Technical Support Center: Optimizing Myristoyl-CoA Stability
Introduction: The "Silent Variable" in Lipid Modification Assays
In N-myristoyltransferase (NMT) assays and metabolic profiling, Myristoyl-CoA is frequently the source of unexplained experimental variance. While researchers often meticulously protect the enzyme (NMT), the substrate itself—an amphipathic thioester—is chemically and physically fragile.
This guide addresses the specific degradation mechanisms triggered by freeze-thaw cycles: thioester hydrolysis and amphipathic aggregation . Adhering to these protocols is critical for maintaining assay reproducibility and kinetic accuracy.
Part 1: The Chemistry of Instability (Mechanistic Insight)
Q1: Why exactly does freezing and thawing damage Myristoyl-CoA? It’s a small molecule, not a protein.
A: While it lacks the tertiary structure of a protein, Myristoyl-CoA is susceptible to two distinct degradation pathways driven by phase changes:
-
Thioester Hydrolysis (Chemical Degradation): The bond between the myristic acid tail and the Coenzyme A head group is a thioester bond (high-energy). During the freezing process, water crystallizes into pure ice, excluding solutes.[1] This phenomenon, known as cryoconcentration , creates pockets of highly concentrated buffer salts and substrate.[1]
-
The Effect: This can cause dramatic, transient pH shifts (often termed "pH swing"). Thioester bonds are sensitive to nucleophilic attack (hydrolysis), particularly at alkaline pH.[1] If your buffer pH shifts upward during freezing (common with sodium phosphate buffers), the rate of hydrolysis accelerates, cleaving the molecule into free Myristoyl acid and free CoA. Free CoA is a potent competitive inhibitor of many acyl-transferases, doubly compromising your assay.[1]
-
-
Amphipathic Aggregation (Physical Loss): Myristoyl-CoA is an amphiphile (hydrophobic tail, hydrophilic head).[1] In solution, it exists in equilibrium between monomers and micelles.[1]
-
The Effect: Repeated freeze-thaw cycles disrupt this equilibrium. The hydrophobic tails can drive the molecule to adsorb irreversibly to the plastic walls of the tube (polypropylene/polystyrene) or precipitate out of solution entirely. Once precipitated, Myristoyl-CoA is notoriously difficult to resolubilize without using detergents that might interfere with downstream enzymatic activity.[1]
-
Visualizing the Degradation Pathways
The following diagram illustrates the specific failure points introduced by freeze-thaw cycling.
Figure 1: Mechanistic pathways of Myristoyl-CoA degradation during freeze-thaw cycles.
Part 2: Troubleshooting Guide (Symptom-Based)
Use this matrix to diagnose if Myristoyl-CoA instability is affecting your data.
| Symptom | Probable Cause | Technical Explanation | Corrective Action |
| Loss of Signal (Vmax drop) | Hydrolysis | The effective concentration of Myristoyl-CoA has dropped due to thioester cleavage. | Do not refreeze. Prepare fresh substrate from powder or use a single-use aliquot stored at -80°C. |
| Increased Km (Apparent) | Free CoA Inhibition | Hydrolysis releases free CoA. Since CoA binds to the same pocket as Myristoyl-CoA, it acts as a competitive inhibitor, artificially raising the apparent Km. | Check free CoA levels (e.g., Ellman's reagent test).[1] Use fresh Myristoyl-CoA to restore true kinetics. |
| High Variability (Replicates) | Adsorption/Aggregation | Substrate is sticking to the tube walls or pipettes inconsistently due to freeze-induced precipitation. | Switch to low-binding tubes . Avoid glass. Vortex vigorously after thawing but before adding enzyme. |
| Non-Linear Reaction Rates | Micelle Interference | Freeze-thaw altered the micelle structure; the enzyme may only process monomers, or micelles may inhibit the enzyme. | Ensure substrate concentration is below the Critical Micelle Concentration (CMC) if possible, or include a carrier protein (e.g., BSA) if compatible.[1] |
Part 3: Best Practice Protocols
Protocol A: Storage and Aliquoting (The "Golden Rule")
Goal: Eliminate freeze-thaw cycles entirely.
-
Resuspension: Dissolve lyophilized Myristoyl-CoA in a slightly acidic buffer (pH 5.0 - 6.0) or water.[1][2]
-
Concentration: Prepare a high-concentration stock (e.g., 10 mM).
-
Aliquoting: Immediately dispense into single-use aliquots (e.g., 5-10 µL) in low-binding polypropylene tubes .
-
Note: Avoid polystyrene tubes, which bind fatty acyl chains avidly.[1]
-
-
Flash Freezing: Snap-freeze aliquots in liquid nitrogen to minimize the "cryoconcentration" phase.
-
Storage: Store at -80°C.
-
Shelf Life: >6 months at -80°C. <1 week at -20°C (due to temperature fluctuations).
-
Protocol B: Thawing and Use
-
Thaw: Remove one aliquot. Thaw rapidly on ice.
-
Vortex: Pulse vortex (3 x 1 sec) to ensure any material adsorbed to the meniscus is recovered.
-
Dilute: Immediately dilute into the assay buffer (pH 7.5 - 8.0) just before starting the reaction.
-
Critical: Once diluted into the alkaline assay buffer, the hydrolysis clock starts ticking. Use within 20 minutes.
-
-
Discard: Never refreeze the leftover aliquot.
Decision Logic: To Refreeze or Not?
Figure 2: Operational workflow for Myristoyl-CoA handling. Note the strict "Discard" path for thawed reagents.
References
-
Mechanism of Thioester Hydrolysis
-
Acyl-CoA Thioesterase Activity & Stability
-
Source: National Institutes of Health (PMC). "Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism."[3]
- Relevance: Details the enzymatic and spontaneous cleavage of fatty acyl-CoAs into free fatty acids and CoA, confirming the degradation products (Inhibitor CoA + Insoluble F
-
URL:[Link]
-
-
N-Myristoyltransferase Assay Guidelines
- Source: National Institutes of Health (NCBI Bookshelf). "Assay Guidance Manual: N-myristoyltransferase."
- Relevance: Provides context for the assay environment and the necessity of high-quality substr
-
URL:[Link]
-
Freeze-Thaw Effects on Protein/Lipid Systems
Sources
Technical Support Center: Optimizing pH and Temperature for Myristoyl-CoA Reactions
To: Research Scientists, Drug Discovery Teams, and Biochemists From: Senior Application Scientist, Enzymology Division Subject: Technical Guide for N-Myristoyltransferase (NMT) Assay Optimization
Introduction: The "Goldilocks" Zone of N-Myristoylation
Working with Myristoyl-CoA (Myr-CoA) requires a precise balance between enzymatic efficiency and substrate stability. As a Senior Application Scientist, I often see researchers struggle because they treat Myr-CoA like a standard small-molecule substrate. It is not. It is an amphipathic lipid-nucleotide conjugate that behaves differently depending on pH, temperature, and micellar state.
The Core Challenge: N-myristoyltransferase (NMT) activity generally peaks at a slightly alkaline pH (7.5–8.5), driven by the deprotonation of the catalytic histidine residue. However, the high-energy thioester bond in Myr-CoA becomes increasingly susceptible to base-catalyzed hydrolysis as pH and temperature rise. Furthermore, Myr-CoA forms micelles at critical concentrations, which can sequester the substrate away from the enzyme if not managed correctly.
This guide provides the technical troubleshooting steps and optimized protocols to navigate these competing factors.
Troubleshooting Guide (Q&A)
Issue 1: High Background Signal in Thiol-Detection Assays
User Question: "I am using a CPM (7-diethylamino-3-(4-maleimido-phenyl)-4-methylcoumarin) fluorescence assay. Even in my 'No-Enzyme' control, I see a significant increase in fluorescence over time. Why?"
Technical Diagnosis: This is likely due to spontaneous thioester hydrolysis or buffer contamination .
-
Alkaline Hydrolysis: At pH > 8.0, the hydroxide ion (
) acts as a nucleophile, attacking the thioester bond of Myr-CoA, releasing free Coenzyme A (CoA-SH). The free thiol then reacts with CPM, generating a false signal. -
Reducing Agents: Did you add DTT or
-Mercaptoethanol to your buffer? These contain free thiols that will immediately react with CPM.
Solution:
-
Lower pH: If possible, reduce assay pH to 7.4–7.5. While NMT is slightly less active, the background hydrolysis drops significantly.
-
Eliminate Reducing Agents: Use TCEP (Tris(2-carboxyethyl)phosphine) if a reducing agent is strictly necessary; it does not contain a thiol group. Otherwise, remove reducing agents entirely for thiol-detection assays.
-
Temperature Check: Perform the assay at 25°C or 30°C instead of 37°C to slow spontaneous hydrolysis.
Issue 2: Non-Linear Kinetics / Sudden Drop in Activity
User Question: "My reaction rate is not linear with substrate concentration. It increases initially but then plateaus or drops as I add more Myr-CoA. Is the enzyme inhibited?"
Technical Diagnosis: You are likely observing micelle sequestration . Myr-CoA is amphipathic. Above its Critical Micelle Concentration (CMC), monomeric Myr-CoA aggregates into micelles.
-
The Problem: NMT typically binds monomeric Myr-CoA. If the substrate is locked in a micelle, it is inaccessible to the enzyme active site.
-
CMC Factor: The CMC of acyl-CoAs decreases as ionic strength increases. In high-salt buffers, micelles form at lower concentrations.
Solution:
-
Stay Below CMC: Keep Myr-CoA concentration below 10–15 µM if working in standard buffers.
-
Detergent Optimization: Use a non-ionic detergent like Triton X-100 at 0.1% . This creates "mixed micelles" that can help solubilize the lipid tail while keeping the CoA head group accessible, preventing aggregation of the enzyme itself.
Issue 3: Inconsistent Results Between Runs
User Question: "I ran the same assay on Monday and Friday. The
Technical Diagnosis: NMT activity is highly temperature-dependent, but so is the phase state of the lipid substrate . Small fluctuations (e.g., 22°C vs 26°C) can alter the fluidity of the Myr-CoA tail and the dynamics of the enzyme's peptide-binding pocket.
Solution:
-
Thermostatic Control: Do not rely on "Room Temperature." Use a water bath or a temperature-controlled plate reader set strictly to 25°C or 30°C .
-
Equilibration: Pre-incubate buffers and enzyme at the target temperature for 10 minutes before initiating the reaction.
Optimized Experimental Protocols
Protocol A: pH Optimization Workflow
Objective: Determine the optimal pH that maximizes NMT catalytic turnover (
Materials:
-
Buffer System: "Mixed Buffer" (50 mM Bis-Tris Propane, 50 mM Tris) covers pH 6.5–9.0 with constant ionic strength.
-
Substrate: Myr-CoA (5 µM final).
-
Peptide: Specific N-terminal peptide (e.g., GNAAAARR-NH2 for Human NMT1).
-
Detection: Ellman’s Reagent (DTNB) or CPM.
Step-by-Step:
-
Prepare Buffers: Adjust 5 aliquots of Mixed Buffer to pH 7.0, 7.5, 8.0, 8.5, and 9.0.
-
No-Enzyme Control (Critical): For each pH, prepare a well with Buffer + Myr-CoA + Peptide (NO NMT).
-
Reaction Mix: Add NMT enzyme (10–50 nM final) to the experimental wells.
-
Incubate: Run at 30°C for 20 minutes.
-
Measure: Record absorbance (DTNB) or fluorescence (CPM).
-
Analysis:
-
Subtract the "No-Enzyme" signal from the "Reaction" signal for each pH point.
-
Plot Net Activity vs. pH .
-
Note: You will likely see a peak around pH 8.0–8.5, but the background will rise sharply at pH > 8.5. Choose the pH where the Signal-to-Noise ratio is highest, not necessarily where total activity is highest.
-
Protocol B: Temperature Stability & Activity Assay
Objective: Balance reaction velocity with enzyme/substrate stability.
Step-by-Step:
-
Set Up: Prepare three identical reaction plates.
-
Temperatures: Set incubators/plate readers to 25°C, 30°C, and 37°C.
-
Initiation: Add Myr-CoA last to start the reaction.
-
Kinetic Read: Monitor signal continuously for 30 minutes.
-
Evaluation:
-
25°C: Expect slower rates but highly linear kinetics (best for
determination). -
30°C: Often the optimal trade-off for mammalian NMTs.
-
37°C: Check for "droop" in the progress curve after 10–15 minutes, indicating enzyme thermal denaturation or substrate depletion/hydrolysis.
-
Data Summary: Optimal Conditions
| Parameter | Optimal Range | Critical Limit | Reason for Limit |
| pH | 7.4 – 8.0 | > 8.5 | Base-catalyzed hydrolysis of thioester bond increases background noise significantly. |
| Temperature | 25°C – 30°C | > 37°C | Enzyme thermal instability and increased spontaneous hydrolysis rate. |
| [Myr-CoA] | 2 – 10 µM | > 15 µM | CMC (Critical Micelle Concentration). Above this, substrate availability becomes non-linear. |
| Detergent | 0.1% Triton X-100 | > 0.5% | High detergent concentration can dilute surface density of substrate in mixed micelles. |
| Ionic Strength | 50 – 150 mM | > 200 mM | High salt lowers the CMC, causing premature micelle formation and precipitation. |
Visualizing the Mechanisms
Figure 1: NMT Reaction Mechanism (Ordered Bi-Bi)
This diagram illustrates the mandatory order of binding: Myr-CoA binds first to open the peptide binding pocket. This explains why Myr-CoA concentration and quality are the primary drivers of assay success.
Caption: The Ordered Bi-Bi mechanism of NMT. Myr-CoA binding induces a conformational change (Ab-loop movement) that creates the binding site for the peptide substrate.
Figure 2: Troubleshooting Decision Tree
Follow this logic flow when encountering assay failures.
Caption: Diagnostic workflow for identifying the root cause of NMT assay failures, distinguishing between chemical interference and kinetic limitations.
References
-
Towler, D. A., et al. (1988). "Purification and characterization of yeast myristoyl CoA:protein N-myristoyltransferase." Proceedings of the National Academy of Sciences.
-
Goncalves, V., et al. (2012). "A fluorescence-based assay for N-myristoyltransferase activity." Analytical Biochemistry.
-
Bracher, P. J., et al. (2011).[1] "The Relative Rates of Thiol–Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water." Origins of Life and Evolution of Biospheres.
-
Bhatnagar, R. S., et al. (1998). "Structure-function relationships of human N-myristoyltransferase." Biochimica et Biophysica Acta.
-
Thinon, E., et al. (2014). "N-Myristoyltransferase inhibition induces ER-stress, cell cycle arrest, and apoptosis in cancer cells." Nature Chemistry.
Sources
Technical Support Center: Myristoyl-CoA Solubility & Stability
Topic: Troubleshooting Myristoyl-CoA Aggregation in High Salt Buffers
Audience: Researchers, Biochemists, and Drug Discovery Scientists.
Introduction: The Amphiphilic Paradox
Myristoyl-CoA (Myr-CoA) is a deceptively complex molecule. Structurally, it is a chimera: a highly charged, hydrophilic Coenzyme A headgroup attached to a hydrophobic C14 fatty acid tail. In low-salt aqueous solutions, the negative charges on the phosphate groups of the CoA moiety repel one another, keeping the molecule monomeric and soluble.
The Problem: When you introduce high salt concentrations (often required for enzyme stability or physiological relevance), you inadvertently trigger the "Salting Out" effect. The abundance of ions in the buffer shields the electrostatic repulsion between CoA headgroups. Without this repulsive force, the hydrophobic myristoyl tails dominate, driving the molecules to self-assemble into micelles or large, insoluble aggregates.
This guide provides the diagnostic logic and recovery protocols to stabilize Myr-CoA without compromising your experimental integrity.
Module 1: Diagnostic & Mechanism
Q: Why does my clear Myr-CoA stock precipitate immediately upon adding it to the reaction buffer?
A: You have crossed the Critical Micelle Concentration (CMC) Threshold .
The CMC is not a fixed number; it is dynamic and dependent on ionic strength.
-
Low Salt: Strong charge repulsion
High CMC (Soluble Monomers). -
High Salt: Charge shielding
Low CMC (Aggregation).
When you pipette a concentrated stock into a high-salt buffer, the local concentration of Myr-CoA transiently exceeds the salt-lowered CMC, causing rapid precipitation that may not redissolve (kinetic trapping).
Visualizing the Mechanism:
Figure 1: The thermodynamic cascade of Myristoyl-CoA aggregation driven by ionic strength.
Module 2: The Self-Validating Buffer System
Q: How do I formulate a buffer that guarantees solubility?
A: You must decouple your Stock Solution strategy from your Assay Buffer strategy. Do not attempt to make a high-salt stock solution.
The "Split-Phase" Protocol:
| Component | Stock Solution (100X) | Assay Reaction Buffer (1X) | Why? (The Causality) |
| Solvent | 10 mM Tris or Water | Buffer of choice (HEPES/Tris) | Keep ionic strength near zero in the stock to maximize headgroup repulsion. |
| pH | pH 5.5 - 6.0 | pH 7.0 - 8.0 (Physiological) | Critical: The thioester bond is liable to hydrolysis at pH > 7.5. Acidic storage prevents degradation. |
| Salt | 0 mM | 150 mM NaCl / KCl | Salt is only introduced at the final dilution step where concentration is low. |
| Additive | None | BSA (Fatty Acid Free) | BSA acts as a "reservoir," binding excess Myr-CoA to keep free concentration below the CMC. |
Validation Step: Before running your enzyme assay, perform a Scatter Control :
-
Prepare your assay buffer without enzyme.
-
Add Myr-CoA.
-
Measure Absorbance at 340nm or 400nm .
-
Result: If A > 0.05 (relative to blank), you have micro-precipitates. Do not proceed.
Module 3: Rescue Protocols (Additives)
Q: I need high salt for my enzyme. How do I keep Myr-CoA soluble?
A: You must use a "Sink" to buffer the free monomer concentration.
Option A: The BSA Sink (Gold Standard) Bovine Serum Albumin (BSA) contains high-affinity binding sites for fatty acyl chains.
-
Mechanism: BSA binds Myr-CoA, effectively lowering the free concentration below the CMC, while the total concentration remains high. The enzyme pulls Myr-CoA off BSA as needed (equilibrium shift).
-
Protocol: Add 0.1% - 0.5% (w/v) Fatty-Acid Free BSA to the buffer before adding Myr-CoA.
-
Warning: Standard BSA often contains contaminating fatty acids. You must use "Fatty Acid Free" or "Globulin Free" grades.
Option B: Non-Ionic Detergents [1][2]
-
Reagent: Triton X-100 or CHAPS.
-
Concentration: Below the detergent's own CMC (e.g., 0.01% for Triton).
-
Risk: If detergent concentration is too high, it forms mixed micelles that sequester Myr-CoA, making it inaccessible to your enzyme (Apparent inhibition).
Module 4: Troubleshooting Experimental Artifacts
Q: Is my enzyme inhibition real, or is the substrate just precipitating?
A: Aggregation often mimics inhibition. If a drug candidate promotes Myr-CoA aggregation, it will appear to inhibit the enzyme (false positive).
The Decision Tree:
Figure 2: Diagnostic workflow to distinguish between enzyme inhibition and substrate aggregation.
References
-
Powell, G. L., et al. (1981). "Physical properties of fatty acyl-CoA. Critical micelle concentrations and micellar size and shape."[1] Journal of Biological Chemistry.
- Significance: Establishes the fundamental CMC values for Acyl-CoAs and the impact of ionic strength.
-
Paige, L. A., et al. (1989).[3] "Detection of myristoyl CoA:protein N-myristoyltransferase activity by ion-exchange chromatography." Analytical Biochemistry.
- Significance: Validates assay conditions and buffer systems for NMT assays preventing aggreg
-
Faergeman, N. J., & Knudsen, J. (1997). "Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and gene expression." Biochemical Journal.
- Significance: Discusses the binding of Acyl-CoAs to BSA and ACBP (Acyl-CoA Binding Protein) to maintain solubility in cells.
-
Bracher, P. J., et al. (2011).[4] "The Relative Rates of Thiol–Thioester Exchange and Hydrolysis." Origins of Life and Evolution of Biospheres.
- Significance: Provides kinetic data on the stability of the thioester bond at various pH levels, crucial for stock storage.
-
Constantinides, P. P., & Steim, J. M. (1985). "Solubility of palmitoyl-coenzyme A in the presence of bovine serum albumin." Archives of Biochemistry and Biophysics.
- Significance: Defines the stoichiometric relationship required between BSA and Acyl-CoA to prevent precipit
Sources
- 1. researchgate.net [researchgate.net]
- 2. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of myristoyl CoA:protein N-myristoyltransferase activity by ion-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gmwgroup.harvard.edu [gmwgroup.harvard.edu]
Validation & Comparative
The Hidden Variables in Lipid Biology: A Comparative Guide to Mass Spectrometry Validation of Myristoyl Coenzyme A
Executive Summary: The "Isobaric" Trap
In the development of N-myristoyltransferase (NMT) inhibitors and the study of protein lipidation, the purity of the substrate—Myristoyl Coenzyme A (Myr-CoA) —is a non-negotiable variable.
For decades, the industry standard for validating Acyl-CoA purity has been HPLC-UV at 260 nm .[1][2][3][4] This guide challenges that standard. While UV detection accurately quantifies the adenosine moiety, it is blind to the acyl chain. A sample can appear >95% pure by UV while containing significant amounts of hydrolysis products (Free CoA) or acyl-chain variants (Palmitoyl-CoA) that co-elute or lack distinct chromophores.[1][2][3][4]
This guide objectively compares the traditional HPLC-UV validation method against High-Resolution LC-MS/MS , demonstrating why mass spectrometry is the only definitive metric for Myr-CoA biological integrity.[1][2][3][4]
Comparative Analysis: HPLC-UV vs. LC-MS/MS[2][3][4][5]
The following table summarizes the performance metrics of the standard industry method (HPLC-UV) versus the superior validation system (LC-MS/MS) required for high-stakes research.
Table 1: Performance Comparison of Validation Methods
| Feature | Method A: HPLC-UV (260 nm) | Method B: LC-MS/MS (Targeted) |
| Detection Principle | Absorbance of Adenine ring (260 nm) | Mass-to-Charge Ratio ( |
| Specificity | Low. Cannot distinguish between Acyl-CoA and Free CoA if co-eluting.[2][3] | High. Distinguishes Myr-CoA ( |
| Impurity Detection | Blind to acyl-chain impurities (e.g., C12 or C16 contaminants).[1][2][3][4] | Detects specific chain lengths via precursor mass.[3][4] |
| Sensitivity | Micromolar ( | Nanomolar (nM) to Picomolar (pM) range.[1][2][3][4][5] |
| False Positives | High Risk. Hydrolyzed product often masked under the main peak.[4] | Eliminated. Hydrolysis products have distinct mass shifts.[3][4] |
| Suitability | Routine concentration checks. | Critical for |
The Scientific Rationale: Why MS is Non-Negotiable
The Mechanism of Failure in UV Detection
Myristoyl-CoA (C14) and Palmitoyl-CoA (C16) share the exact same adenosine chromophore.[2][3][4] In a standard C18 HPLC gradient, they may separate, but slight degradation products often co-elute.[1][2] If your Myr-CoA standard is actually 80% Myr-CoA and 20% Palmitoyl-CoA, a UV detector sees 100% "CoA-like absorbance."[2][3][4]
Consequence: In NMT assays, Palmitoyl-CoA acts as a competitive inhibitor or an alternative substrate, skewing kinetic data and potentially invalidating IC50 values for novel drugs.[1][2]
The Mass Spectrometry Solution
LC-MS/MS utilizes the unique mass signature of the Myristoyl-CoA molecule (
Visualizing the Validation Workflow
The following diagram illustrates the rigorous "Self-Validating" workflow used to ensure Myr-CoA purity. This system accounts for the instability of the thioester bond by incorporating temperature control and pH buffering.
Caption: Figure 1. Targeted LC-MS/MS workflow for specific detection of intact Myristoyl-CoA, avoiding false positives from hydrolysis.
Detailed Experimental Protocol
This protocol is designed to be self-validating . The inclusion of a "Neutral Loss" scan acts as an internal check for the CoA moiety.
Materials & Reagents[3][4][7][8]
-
Column: C18 Reversed-Phase (e.g., Waters BEH C18, 1.7 µm, 2.1 x 50 mm).[1][2][3][4]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 7.0).[2][3][4] Note: Avoid alkaline pH > 7.5 to prevent thioester hydrolysis.[2]
-
Internal Standard: Heptadecanoyl-CoA (C17-CoA) - distinct mass, similar ionization.[1][2][3][4]
Step-by-Step Methodology
-
Sample Preparation (Critical Step):
-
LC Gradient:
-
MS Settings (Positive Mode ESI):
Fragmentation Logic
The specificity of this method relies on the unique fragmentation of the CoA backbone.[8] The diagram below details the cleavage event that confirms the molecule is a Coenzyme A thioester.
Caption: Figure 2. CID Fragmentation pathway.[3] Detection of m/z 428 confirms the CoA headgroup; the precursor mass confirms the C14 tail.
Data Interpretation & Troubleshooting
Interpreting the Spectra[11]
-
Pass: A single sharp peak at the expected retention time (approx. 6-7 min on C18) with a parent mass of 978.3 and a dominant fragment at 428.1.[3]
-
Fail (Hydrolysis): Presence of a peak at
768 (Free CoA). If this peak appears, the thioester bond has cleaved, rendering the molecule inactive for myristoylation assays. -
Fail (Chain Contamination): Presence of peaks at
950 (Lauroyl-CoA, C12) or 1006 (Palmitoyl-CoA, C16).[1][2][3][4]
Common Pitfalls
-
Ion Suppression: Avoid using Trifluoroacetic Acid (TFA) in the mobile phase.[3][4] It pairs strongly with the CoA phosphate groups and kills the MS signal. Use Formic Acid or Ammonium Acetate [2].[3][4]
-
Carryover: Acyl-CoAs are "sticky" due to the fatty acid tail.[3][4] Use a needle wash containing 50% Isopropanol/Acetonitrile between injections.[3][4]
References
-
Snyder, N. W., et al. (2015).[1][2][3][4] "Production of Stable Isotope-Labeled Acyl-Coenzyme A Thioesters by Yeast Stable Isotope Labeling by Nutrient in Cell Culture (SILAC)." Analytical Chemistry. Available at: [Link][1][2][3][4]
-
Magnes, C., et al. (2005).[1][2][3][4] "Method for the determination of acyl-CoA compounds in biological specimens by liquid chromatography-electrospray ionization mass spectrometry." Analytical Chemistry. Available at: [Link][1][2][3][4]
-
Haynes, C. A., et al. (2008).[1][2][3][4] "Lipid Maps: LC-MS analysis of Acyl-CoAs." Methods in Enzymology. Available at: [Link]
-
Li, L., et al. (2021).[1][2][3][4] "A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs." Biomolecules.[3][4][5][8][9][10][11] Available at: [Link]
Sources
- 1. Showing Compound myristoyl-CoA (FDB031010) - FooDB [foodb.ca]
- 2. CAS 3130-72-1: Myristoyl-CoA | CymitQuimica [cymitquimica.com]
- 3. Myristoyl coenzyme A | C35H62N7O17P3S | CID 1126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. myristoyl-CoA(4-) | C35H58N7O17P3S-4 | CID 25244582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Myristoyl Coenzyme A Reference Standards for Quantitative Metabolomics
In the intricate landscape of metabolomics, where the precise measurement of molecules dictates the reliability of groundbreaking discoveries, the quality of your reference standards is paramount. This is particularly true for labile and biologically crucial molecules like Myristoyl Coenzyme A (Myristoyl-CoA). As a key substrate in vital cellular processes, its accurate quantification is essential for researchers in oncology, metabolic disorders, and drug development.
This guide provides an in-depth comparison of commercially available Myristoyl-CoA reference standards and presents a framework for their effective implementation and validation in a high-throughput LC-MS/MS workflow. The methodologies described herein are designed to establish a self-validating system, ensuring the highest degree of scientific integrity and data trustworthiness.
The Central Role of Myristoyl-CoA in Cellular Metabolism
Myristoyl-CoA is an activated form of myristic acid, a 14-carbon saturated fatty acid.[1] It sits at a critical metabolic nexus, serving primarily as the acyl donor for N-myristoylation, a lipid modification essential for the function and localization of numerous proteins.[2][3] This process, catalyzed by N-myristoyltransferase (NMT), attaches a myristoyl group to the N-terminal glycine of target proteins, influencing signal transduction, protein-protein interactions, and apoptosis.[2][4] Beyond this, Myristoyl-CoA is a key intermediate in lipid metabolism, including the synthesis of fatty acids and phospholipids.[5] Given its involvement in such fundamental pathways, the ability to accurately measure its cellular concentration is a critical requirement for understanding metabolic reprogramming in health and disease.
Sources
- 1. myristoyl coenzyme a — TargetMol Chemicals [targetmol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. N-myristoylation Analysis - Creative Proteomics [creative-proteomics.com]
- 4. Detection of myristoyl CoA:protein N-myristoyltransferase activity by ion-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
Safety Operating Guide
Personal Protective Equipment & Handling Guide: Myristoyl Coenzyme A (Hydrate)
[1]
Executive Summary: The Dual-Safety Protocol
Audience: Researchers, Lab Managers, and Safety Officers.[1]
Handling Myristoyl Coenzyme A (Myristoyl-CoA) hydrate requires a paradigm shift from standard chemical safety.[1] Unlike aggressive corrosives, the primary risk here is not just to the operator, but to the integrity of the reagent .[1]
As a Senior Application Scientist, I define safety here through a Dual-Safety Protocol :
-
Personnel Safety: Protection against inhalation of bioactive surfactant powders and potential sensitization.[1]
-
Sample Integrity: Protection of the hygroscopic, thioester-bonded compound from hydrolysis, nucleases, and cross-contamination.[1]
This guide synthesizes material safety data with practical, field-proven laboratory techniques to ensure both user safety and experimental success.
Risk Assessment & Hazard Profile
While Safety Data Sheets (SDS) for Myristoyl-CoA often classify it as "Not a hazardous substance" or "Caution: Substance not yet fully tested," treating it as benign is a procedural error.[1]
| Hazard Category | Scientific Reality | Operational Implication |
| Respiratory | Fine powder; surfactant nature.[1] | Inhalation can cause mucous membrane irritation and sensitization. Do not inhale. |
| Dermal | Amphiphilic molecule (lipid tail + polar head).[1] | Can penetrate skin barriers; potential for contact dermatitis.[1] |
| Chemical Stability | Thioester bond is thermodynamically unstable.[1] | High susceptibility to hydrolysis (pH > 8.[1]0) and oxidation.[1] |
| Physical State | Hygroscopic Hydrate.[1] | Absorbs atmospheric water rapidly, altering mass and concentration accuracy. |
Critical Distinction: Do not confuse Myristoyl-CoA with Myristoyl Chloride , its synthetic precursor.[1] Myristoyl Chloride is highly corrosive (H314).[1] Myristoyl-CoA is a biochemical reagent.[1][2][3] This guide applies strictly to the CoA ester.
PPE Specifications Matrix
The following PPE configuration is designed to create a barrier against biological contamination (RNases/DNases) while protecting the operator.
| Component | Specification | Scientific Rationale |
| Hand Protection | Nitrile (Powder-Free), Double-Gloved | Latex proteins can contaminate sensitive enzymatic assays.[1] Double-gloving allows the outer pair to be changed frequently without exposing the sample to skin oils.[1] |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.[1]1) | Preferred over safety glasses to prevent powder migration into the eyes via air currents.[1] |
| Respiratory | N95 Respirator or Fume Hood | Essential when handling the lyophilized powder to prevent inhalation and loss of expensive reagent via breath turbulence. |
| Body Protection | Lab Coat (High-Cotton Blend) | Cotton minimizes static electricity buildup, which is critical when weighing milligram quantities of dry powder.[1] |
Operational Protocol: Handling & Reconstitution
Phase A: The "Static-Free" Weighing Technique
Objective: Accurate mass measurement without sample dispersion.[1]
-
Environment: Work in a draft-free area or a biosafety cabinet with the sash lowered.
-
Static Control: Myristoyl-CoA powder is prone to static cling.[1] Use an anti-static gun (e.g., Zerostat) on the spatula and weighing boat before contact.[1]
-
Transfer: Use a scrupulously clean stainless steel or PTFE-coated spatula.[1] Never use polystyrene spatulas, as the lipid tail may adhere to the plastic.
-
Closure: Immediately reseal the source vial. The "hydrate" form will equilibrate with atmospheric moisture, changing the effective molecular weight if left open.
Phase B: Reconstitution (Solubilization)
Objective: Preserving the thioester bond.[1]
-
Solvent Choice: Use neutral buffers (pH 7.0–7.5).[1] Avoid alkaline conditions (pH > 8.[1]0) which rapidly hydrolyze the thioester bond [1].[1]
-
Temperature: Keep the receiving vessel on ice (4°C).
-
Method: Do not vortex vigorously. Myristoyl-CoA acts as a surfactant (detergent-like properties).[1] Vigorous vortexing creates excessive foam, denaturing the sample and making volume recovery difficult. Gentle inversion or low-speed centrifugation is required. [1]
Workflow Visualization
The following diagram illustrates the decision logic for handling Myristoyl-CoA, integrating safety checks with experimental preservation steps.
Figure 1: Operational decision tree for Myristoyl-CoA handling, distinguishing between solid powder risks (inhalation/static) and liquid solution risks (foaming/hydrolysis).[1]
Disposal & Emergency Procedures
Spill Management
-
Solid Spill: Do not sweep. Dampen a paper towel with water (to prevent dust generation) and wipe gently.[1] Place in a biohazard bag.
-
Liquid Spill: Absorb with paper towels.[1] Clean the surface with 70% Ethanol to remove the lipid residue.
Waste Disposal[1][5]
-
Unused Reagent: Dispose of as solid chemical waste.[1]
-
Solutions: If dissolved in organic solvents (e.g., DMSO), dispose of in the Halogenated/Non-Halogenated Organic Waste stream.[1] If in aqueous buffer, dispose of via standard laboratory chemical waste protocols. Do not pour down the drain due to potential surfactant effects on plumbing and local regulations.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from [Link]
-
PubChem. (n.d.).[1] Myristoyl-coenzyme A Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
